AGK7
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDKBSLEHFRKGG-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of AGK7 as an Inactive Control in the Study of SIRT2 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of AGK7, a critical tool in the study of Sirtuin 2 (SIRT2) inhibition. While often labeled as a SIRT2 inhibitor, this compound's primary role is to serve as a structurally similar but functionally inactive control for the potent SIRT2 inhibitor, AGK2. This guide will delve into the mechanism of action of SIRT2, the rationale for using this compound as a negative control, and detailed experimental protocols for assessing SIRT2 activity and its downstream effects on α-synuclein, a key protein implicated in Parkinson's disease.
Introduction to Sirtuin 2 (SIRT2)
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases. These enzymes play crucial roles in various cellular processes, including cell cycle regulation, metabolic control, and the cellular stress response. SIRT2 is predominantly localized in the cytoplasm and is known to deacetylate a variety of substrates, with α-tubulin being one of its most well-characterized targets. Emerging evidence has implicated SIRT2 in the pathophysiology of neurodegenerative diseases, particularly Parkinson's disease, through its interaction with α-synuclein.
This compound: An Inactive Control for the SIRT2 Inhibitor AGK2
This compound is a small molecule that is structurally analogous to AGK2, a potent and selective inhibitor of SIRT2. The key difference between the two molecules lies in the position of a nitrogen atom within the quinoline group.[1] This seemingly minor structural alteration has a profound impact on the molecule's biological activity, rendering this compound significantly less effective at inhibiting SIRT2 compared to AGK2. Therefore, this compound serves as an ideal negative control in experiments investigating the effects of SIRT2 inhibition by AGK2, allowing researchers to distinguish between on-target effects of SIRT2 inhibition and any potential off-target or non-specific effects of the chemical scaffold.
Quantitative Data: Inhibitory Activity of this compound and AGK2
The inhibitory potency of this compound and its active counterpart, AGK2, against sirtuins is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for both compounds against SIRT1, SIRT2, and SIRT3.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| AGK2 | > 50 | 3.5 | > 50 |
| This compound | > 50 | > 50 | > 5 |
Data sourced from Cayman Chemical.[1]
As the data clearly indicates, AGK2 is a selective inhibitor of SIRT2, while this compound shows significantly diminished inhibitory activity against SIRT2 and other sirtuins.
Mechanism of Action: SIRT2 and α-Synuclein Aggregation
A critical function of SIRT2 implicated in Parkinson's disease is its ability to deacetylate α-synuclein. α-synuclein is a presynaptic neuronal protein that, in its aggregated form, is a major component of Lewy bodies, the pathological hallmark of Parkinson's disease. SIRT2 directly interacts with α-synuclein and removes acetyl groups from specific lysine residues (K6 and K10). This deacetylation event is thought to promote the misfolding and aggregation of α-synuclein, leading to cellular toxicity.
The inhibition of SIRT2 by compounds like AGK2 is therefore hypothesized to increase the acetylation of α-synuclein, thereby reducing its propensity to aggregate and mitigating its toxic effects. The use of this compound as a control is essential to validate that any observed reduction in α-synuclein aggregation is a direct result of SIRT2 inhibition.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of SIRT2-mediated deacetylation of α-synuclein and the therapeutic potential of SIRT2 inhibition.
Experimental Protocols
In Vitro SIRT2 Inhibition Assay (HPLC-Based)
This protocol describes a High-Performance Liquid Chromatography (HPLC)-based assay to determine the in vitro inhibitory activity of compounds against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
AGK2 and this compound
-
Acetyl-Histone H3 (Lys9) peptide (H3K9ac) substrate
-
NAD+
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water
-
HPLC system with a C18 column
Procedure:
-
Prepare serial dilutions of the test compounds (AGK2 and this compound) in assay buffer.
-
In a 96-well plate, add 10 µL of the test compound dilutions.
-
Add 20 µL of a solution containing SIRT2 enzyme (final concentration ~20 nM) and NAD+ (final concentration ~500 µM) in assay buffer to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the H3K9ac peptide substrate (final concentration ~50 µM) in assay buffer.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of quenching solution.
-
Analyze the samples by HPLC. The separation of the acetylated and deacetylated peptide is achieved using a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the absorbance at 214 nm to quantify the amount of deacetylated product formed.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cellular Assay for α-Synuclein Acetylation
This protocol outlines a method to assess the effect of SIRT2 inhibition on the acetylation status of α-synuclein in a cellular context using immunoprecipitation and Western blotting.
Materials:
-
Cell line overexpressing α-synuclein (e.g., SH-SY5Y)
-
AGK2 and this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Anti-acetyl-lysine antibody
-
Anti-α-synuclein antibody
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Plate the α-synuclein overexpressing cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of AGK2 or this compound (and a vehicle control) for 24 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Incubate a portion of the lysate with an anti-acetyl-lysine antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-α-synuclein antibody to detect the amount of acetylated α-synuclein.
-
As a loading control, perform a Western blot on the input lysates using an anti-α-synuclein antibody and an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for assessing the impact of this compound and AGK2 on α-synuclein acetylation.
References
AGK7: A Guide to its Use as an Inactive Control for SIRT2 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the burgeoning field of sirtuin research, the development and characterization of selective inhibitors are paramount to elucidating the biological functions of these NAD+-dependent deacetylases. Sirtuin 2 (SIRT2), a predominantly cytoplasmic sirtuin, has emerged as a key regulator in a multitude of cellular processes, including cell cycle progression, microtubule dynamics, and neuroinflammation. Its association with diseases such as cancer and neurodegenerative disorders has made it an attractive therapeutic target.
AGK2 is a well-established cell-permeable and selective inhibitor of SIRT2. To rigorously validate the on-target effects of AGK2 and to control for potential off-target or compound-specific effects, a structurally similar but biologically inactive control molecule is an indispensable tool. AGK7 serves this critical role. This technical guide provides a comprehensive overview of this compound, its relationship to AGK2, and its application as an inactive control in SIRT2 inhibition studies.
This compound: The Inactive Analogue of AGK2
This compound is a close structural analogue of AGK2, differing only by the position of a nitrogen atom within the quinoline group.[1] This subtle structural modification renders this compound significantly less potent against SIRT2, making it an ideal negative control for experiments involving AGK2.
Table 1: Comparative Inhibitory Activity of AGK2 and this compound against Sirtuins
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference |
| AGK2 | >50 | 3.5 | >50 | [2][3] |
| This compound | >50 | >50 | >5 | [2] |
As the data indicates, AGK2 exhibits potent and selective inhibition of SIRT2. In stark contrast, this compound shows negligible inhibitory activity against SIRT1 and SIRT2 at concentrations where AGK2 is highly effective.[2] This differential activity is fundamental to its utility as a negative control.
Experimental Protocols
To assist researchers in the proper application of this compound as a control, this section provides detailed methodologies for key experiments commonly employed in SIRT2 research.
SIRT2 Enzymatic Activity Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT2 on a fluorogenic substrate. It is a primary method to confirm the direct inhibitory effects of compounds on SIRT2 enzymatic function.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore and a quencher)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated peptide)
-
AGK2 and this compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of AGK2 and this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well black microplate, add the assay buffer, NAD+, and the SIRT2 substrate.
-
Add the diluted AGK2, this compound, or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding the recombinant SIRT2 enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the enzymatic reaction and initiate the developer reaction by adding the developer solution.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of SIRT2 activity for each compound concentration relative to the vehicle control.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability. This is crucial for determining if the effects of a SIRT2 inhibitor are due to specific pathway modulation or general cytotoxicity.
Materials:
-
Cells of interest (e.g., a cancer cell line or a neuronal cell line)
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Complete cell culture medium
-
AGK2 and this compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of AGK2 and this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of AGK2, this compound, or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Table 2: Representative Cell Viability Data (MTT Assay)
| Compound | Concentration (µM) | Cell Viability (%) |
| Vehicle (DMSO) | - | 100 |
| AGK2 | 1 | 95 |
| 5 | 70 | |
| 10 | 50 | |
| 25 | 20 | |
| 50 | 5 | |
| This compound | 1 | 100 |
| 5 | 98 | |
| 10 | 97 | |
| 25 | 95 | |
| 50 | 94 |
Note: The above data is illustrative. Actual results will vary depending on the cell line and experimental conditions.
Western Blot for α-Tubulin Acetylation
SIRT2 is a major deacetylase of α-tubulin. Inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin at lysine 40. Western blotting for acetylated α-tubulin is a common and reliable method to demonstrate the cellular activity of a SIRT2 inhibitor.
Materials:
-
Cells of interest
-
AGK2 and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control), anti-SIRT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with AGK2, this compound, or vehicle control for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total α-tubulin and SIRT2 as loading and target controls, respectively.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of cellular signaling and the logic of experimental design is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
SIRT2 Signaling in Neurodegeneration and Cancer
SIRT2 has been implicated in both neurodegenerative diseases, such as Parkinson's disease, and in various cancers. Its roles are often context-dependent, acting as either a promoter or a suppressor of disease progression.
This diagram illustrates the dual role of SIRT2 in promoting α-synuclein aggregation in neurodegeneration and activating pro-proliferative pathways like RAS/ERK in certain cancers. AGK2 acts as an inhibitor of SIRT2, while this compound serves as an inactive control.
Experimental Workflow for Validating SIRT2 Inhibition
A logical workflow is essential for robustly demonstrating the on-target effects of a SIRT2 inhibitor.
This workflow outlines the key steps in validating a SIRT2 inhibitor. It begins with in vitro enzymatic assays to confirm direct inhibition by AGK2 and the lack thereof by this compound. This is followed by cellular assays to demonstrate on-target engagement (increased α-tubulin acetylation) and to assess the phenotypic consequences (e.g., changes in cell viability), again using this compound as a crucial negative control.
Conclusion
The use of appropriate controls is a cornerstone of rigorous scientific research. In the study of SIRT2, this compound provides an invaluable tool as an inactive control for the potent and selective inhibitor AGK2. Its structural similarity and lack of significant biological activity against SIRT2 allow researchers to confidently attribute the observed effects of AGK2 to the specific inhibition of SIRT2. By employing the experimental approaches and logical workflows outlined in this guide, researchers can generate robust and reproducible data, thereby advancing our understanding of SIRT2's role in health and disease and facilitating the development of novel therapeutics.
References
AGK7: A Technical Guide to its Chemical Properties, Structure, and Role as a SIRT2 Inhibitor Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGK7 is a synthetic small molecule widely utilized in biomedical research as a negative control for the potent and selective Sirtuin 2 (SIRT2) inhibitor, AGK2. Structurally similar to AGK2, this compound exhibits significantly lower inhibitory activity against SIRT2, making it an ideal tool for distinguishing the specific effects of SIRT2 inhibition in cellular and in vivo models. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological context of this compound, with a focus on its application in studying SIRT2-mediated signaling pathways, particularly in the context of neurodegenerative diseases such as Parkinson's disease.
Chemical Properties and Structure
This compound, with the IUPAC name (E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide, is a crystalline solid. Its chemical structure is characterized by a central furan ring linking a dichlorophenyl group and a cyanoacrylamide moiety, which is further attached to a quinoline ring. The key structural difference between this compound and its active counterpart, AGK2, lies in the position of the nitrogen atom within the quinoline ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₁₃Cl₂N₃O₂ |
| Molecular Weight | 434.3 g/mol |
| CAS Number | 304896-21-7 |
| Appearance | Crystalline solid |
| Purity | >95% to >99% (depending on supplier) |
| Solubility | Soluble in DMSO (~0.5 mg/ml) and DMF (~0.2 mg/ml) |
| Storage | Recommended storage at -20°C for long-term stability |
Table 2: Structural Identifiers of this compound
| Identifier | String |
| IUPAC Name | (E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide |
| Canonical SMILES | C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2 |
| Isomeric SMILES | C1=CC2=C(C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N)N=CC=C2 |
| InChI | InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29)/b15-11+ |
| InChIKey | WRDKBSLEHFRKGG-RVDMUPIBSA-N |
Biological Activity and Mechanism of Action
This compound is classified as a sirtuin inhibitor, though its potency is significantly attenuated compared to its structural isomer, AGK2. Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolism. SIRT2, the primary target of the AGK class of compounds, is predominantly localized in the cytoplasm and is involved in the deacetylation of various non-histone proteins.
The primary use of this compound in research is as an inactive control in experiments involving AGK2. By comparing the effects of AGK2 with those of this compound, researchers can attribute the observed biological outcomes specifically to the inhibition of SIRT2.
Table 3: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ |
| SIRT1 | >50 µM |
| SIRT2 | >50 µM |
| SIRT3 | >5 µM |
Experimental Protocols
Synthesis of this compound
Disclaimer: The following is a generalized, representative protocol for a Knoevenagel condensation that could be adapted for the synthesis of this compound. This is not a validated protocol for this compound synthesis.
Materials:
-
5-(2,5-dichlorophenyl)furan-2-carbaldehyde
-
2-cyano-N-(quinolin-8-yl)acetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve equimolar amounts of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde and 2-cyano-N-(quinolin-8-yl)acetamide in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product, (E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide (this compound).
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
SIRT2 Inhibition Assay (Fluorometric)
This protocol is a representative method for assessing the inhibitory activity of compounds like this compound against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore/quencher pair)
-
NAD⁺
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease that cleaves the deacetylated peptide, releasing the fluorophore from the quencher)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In the wells of the microplate, add the SIRT2 enzyme, the fluorogenic substrate, and the various concentrations of this compound or vehicle control.
-
Initiate the reaction by adding NAD⁺ to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate the plate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Signaling Pathways and Visualizations
This compound, as a control for the SIRT2 inhibitor AGK2, is often used in studies investigating the role of SIRT2 in various cellular pathways. One of the most well-studied areas is its involvement in neurodegenerative diseases, particularly Parkinson's disease, where SIRT2 has been shown to deacetylate α-synuclein and α-tubulin.
SIRT2-Mediated Deacetylation of α-Synuclein in Parkinson's Disease
In Parkinson's disease, the aggregation of the protein α-synuclein is a key pathological hallmark. SIRT2 has been shown to deacetylate α-synuclein, a post-translational modification that can influence its aggregation propensity and toxicity. Inhibition of SIRT2 is therefore a potential therapeutic strategy.
Caption: Role of SIRT2 in α-synuclein deacetylation and the effect of AGK2/AGK7.
Experimental Workflow for Assessing SIRT2 Inhibition on α-Synuclein Toxicity
A typical experimental workflow to investigate the effect of SIRT2 inhibition on α-synuclein-mediated toxicity would involve cell-based assays where this compound is used as a crucial negative control.
Caption: Workflow for evaluating SIRT2 inhibitors using this compound as a control.
Conclusion
This compound is an indispensable tool for researchers studying the biological functions of SIRT2. Its structural similarity to the potent SIRT2 inhibitor AGK2, combined with its significantly lower inhibitory activity, allows for the rigorous assessment of on-target effects in a variety of experimental settings. A thorough understanding of its chemical properties, structure, and appropriate use as a negative control is essential for the generation of robust and reproducible data in the field of sirtuin biology and drug discovery.
Unveiling the Isomeric Nuances: A Technical Guide to the Structural and Functional Divergence of AGK7 and AGK2
For Immediate Release
A Deep Dive into the Molecular Distinction and Functional Ramifications of SIRT2 Modulators AGK2 and its Isomer, AGK7
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive comparison of the structural and functional differences between the sirtuin 2 (SIRT2) inhibitor, AGK2, and its structural isomer, this compound. This document elucidates the subtle yet critical molecular variations that dictate their profoundly different biological activities, providing valuable insights for experimental design and interpretation in the fields of neurodegeneration, oncology, and metabolic disorders.
Core Structural and Functional Distinctions
AGK2 is a well-characterized, cell-permeable, and selective inhibitor of SIRT2. In stark contrast, this compound, its structural isomer, serves as an inactive control in experimental settings. The pivotal difference between these two molecules lies in the position of a single nitrogen atom within the quinoline group.[1][2][3] This seemingly minor alteration results in a dramatic loss of inhibitory activity against SIRT2 for this compound.[1][2][3][4]
Both AGK2 and this compound share the same molecular formula (C₂₃H₁₃Cl₂N₃O₂) and molecular weight (434.3 Da).[2][4] However, their utility in research is defined by their divergent biological activities, with AGK2 being a potent modulator of SIRT2-mediated pathways and this compound providing a crucial baseline for validating the specificity of AGK2's effects.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the biochemical and cellular activities of AGK2 and this compound, providing a clear and concise overview for easy comparison.
| Biochemical Activity | AGK2 | This compound | Reference(s) |
| SIRT2 IC₅₀ | 3.5 µM | > 50 µM | [1][3][5][6][7] |
| SIRT1 IC₅₀ | ~30 µM | > 50 µM | [6] |
| SIRT3 IC₅₀ | ~91 µM | > 5 µM | [6] |
| Physicochemical Properties | AGK2 | This compound | Reference(s) |
| Molecular Formula | C₂₃H₁₃Cl₂N₃O₂ | C₂₃H₁₃Cl₂N₃O₂ | [2][4] |
| Molecular Weight | 434.3 Da | 434.3 Da | [2][4] |
| Solubility in DMSO | ~1 mg/mL | ~0.5 mg/mL (with warming) | [4][7] |
| Solubility in DMF | ~3 mg/mL | 0.2 mg/mL | [2][7] |
Signaling Pathways Modulated by AGK2
AGK2's inhibition of SIRT2 has been shown to impact several critical cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
SIRT2-Mediated Regulation of α-Tubulin Acetylation
SIRT2 is a primary deacetylase of α-tubulin. Inhibition of SIRT2 by AGK2 leads to an increase in acetylated α-tubulin, which can affect microtubule stability and dynamics. This has implications for cellular processes such as cell migration and mitosis.
Caption: AGK2 inhibits SIRT2, leading to increased α-tubulin acetylation.
SIRT2 and c-Myc Oncogene Stability
SIRT2 has been implicated in the stabilization of the oncoprotein c-Myc. By inhibiting SIRT2, AGK2 can promote the degradation of c-Myc, thereby exhibiting anti-cancer properties. This pathway involves the E3 ubiquitin ligase NEDD4.
Caption: AGK2 promotes c-Myc degradation by inhibiting SIRT2-mediated repression of NEDD4.
Experimental Protocols
The following sections provide an overview of key experimental methodologies that can be employed to study the effects of AGK2, using this compound as a negative control. These are not exhaustive protocols but rather a guide to the general procedures.
In Vitro SIRT2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AGK2 against SIRT2.
Methodology:
-
Recombinant human SIRT2 enzyme is incubated with a fluorogenic acetylated peptide substrate.
-
The reaction is initiated by the addition of NAD⁺.
-
The deacetylation of the substrate by SIRT2 is monitored by an increase in fluorescence over time.
-
To determine the IC₅₀, the assay is performed in the presence of varying concentrations of AGK2 and this compound (as a negative control).
-
Fluorescence is measured using a plate reader, and the data is analyzed to calculate the IC₅₀ values.
Cell Viability and Proliferation Assays
Objective: To assess the effect of AGK2 on the viability and proliferation of cultured cells.
Methodology (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of AGK2 or this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, which is a purple precipitate.
-
The formazan is solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Expression and Post-Translational Modifications
Objective: To detect changes in the expression levels of target proteins (e.g., acetylated α-tubulin, c-Myc) following treatment with AGK2.
Methodology:
-
Cells are treated with AGK2 or this compound for the desired time.
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-acetylated-α-tubulin, anti-c-Myc, anti-SIRT2, and a loading control like GAPDH or β-actin).
-
After washing, the membrane is incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Assessing AGK2 Efficacy
The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of AGK2.
Caption: A generalized workflow for studying the effects of AGK2 in cell culture.
Conclusion
The distinction between AGK2 and this compound serves as a powerful example of the structure-activity relationship in small molecule drug discovery. While chemically almost identical, their biological activities are worlds apart, highlighting the importance of precise molecular interactions for target engagement. AGK2 remains a valuable tool for interrogating SIRT2 biology, while this compound is an indispensable control for ensuring experimental rigor. This guide provides the foundational knowledge for researchers to effectively utilize these compounds in their studies of SIRT2-related diseases.
References
- 1. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 5. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. [PDF] SIRT1 and SIRT2: emerging targets in neurodegeneration | Semantic Scholar [semanticscholar.org]
AGK7: A Case Study in Selective SIRT2 Inhibition and Experimental Controls
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged as a significant therapeutic target in a range of pathologies, including neurodegenerative diseases and cancer. Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, most notably the deacetylation of α-tubulin, a key component of the microtubule network. The modulation of SIRT2 activity with small molecule inhibitors has been a focal point of research to dissect its physiological functions and assess its therapeutic potential. This guide provides a technical overview of AGK7, a compound initially investigated in the context of SIRT2 inhibition. Contrary to some initial reports, this compound is now firmly established as an inactive control for the potent and selective SIRT2 inhibitor, AGK2. This distinction is critical for the accurate interpretation of experimental results and highlights the importance of well-characterized chemical probes in biomedical research. This document will delve into the quantitative data on this compound's activity, detail relevant experimental protocols, and visualize the cellular pathways and experimental workflows associated with SIRT2 inhibition.
Data Presentation: Inhibitory Activity of this compound
This compound's lack of significant inhibitory activity against SIRT1 and SIRT2, and its weak activity against SIRT3, are crucial for its use as a negative control in experiments involving the selective SIRT2 inhibitor, AGK2. The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of this compound against these sirtuins.
| Compound | Target Sirtuin | IC50 (µM) | Reference |
| This compound | SIRT1 | >50 | [1] |
| SIRT2 | >50 | [1] | |
| SIRT3 | >5 | [1] | |
| AGK2 | SIRT2 | 3.5 | [1][2] |
| SIRT1 | >50 | [2] | |
| SIRT3 | >50 | [2] |
Experimental Protocols
In Vitro SIRT2 Deacetylase Activity Assay (Fluorometric)
This protocol outlines a common method for measuring SIRT2 activity and assessing the potency of potential inhibitors.
1. Principle: This assay is based on the deacetylation of a fluorogenic substrate by SIRT2. The deacetylated substrate is then cleaved by a developing solution, releasing a fluorophore that can be quantified.
2. Materials:
- Recombinant human SIRT2 enzyme
- Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore and a quencher)
- NAD+
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Developing Solution (containing a protease, e.g., trypsin)
- Test compounds (e.g., AGK2, this compound) dissolved in DMSO
- 96-well black microplate
- Fluorometric microplate reader
3. Procedure:
- Prepare a serial dilution of the test compounds (e.g., AGK2 and this compound) in the assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.
- In the microplate, add the assay buffer, the fluorogenic SIRT2 substrate, and NAD+.
- Add the serially diluted test compounds to the appropriate wells.
- Initiate the reaction by adding the recombinant SIRT2 enzyme to all wells except the no-enzyme control.
- Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
- Stop the enzymatic reaction and initiate the development step by adding the developing solution to all wells.
- Incubate the plate at room temperature for a further period (e.g., 15-30 minutes) to allow for the generation of the fluorescent signal.
- Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
4. Data Analysis:
- Subtract the background fluorescence (no-enzyme control) from all readings.
- Normalize the data to the vehicle control (100% activity).
- Plot the percentage of SIRT2 activity against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
SIRT2 Signaling Pathway: α-Tubulin Deacetylation
Caption: SIRT2-mediated deacetylation of α-tubulin at lysine 40.
SIRT2 in the α-Synuclein Aggregation Pathway
Caption: SIRT2's role in promoting toxic α-synuclein oligomer formation.
Experimental Workflow: Use of an Inactive Control
Caption: Workflow for validating inhibitor specificity using an inactive control.
Conclusion
This compound serves as an exemplary case of the necessity for rigorous characterization of chemical probes. While structurally similar to the potent and selective SIRT2 inhibitor AGK2, this compound lacks significant inhibitory activity against SIRT2 and other sirtuins, establishing it as an indispensable negative control. Its use in experimental workflows is crucial for attributing observed biological effects specifically to the inhibition of SIRT2 by AGK2, thereby avoiding misinterpretation of data arising from off-target effects. The provided data, protocols, and pathway diagrams offer a comprehensive technical resource for researchers in the field, emphasizing the importance of well-designed experiments and the proper use of chemical tools in the study of sirtuin biology and the development of novel therapeutics.
References
Navigating the Nuances of SIRT2 Inhibition: A Technical Guide to the AGK7/AK-7 Compound Family
A Note on Nomenclature: In the landscape of sirtuin 2 (SIRT2) inhibitors, a potential point of confusion exists between the compounds AGK7 and AK-7. It is crucial to clarify that This compound is predominantly characterized in scientific literature and by commercial suppliers as a structurally related but inactive control for the potent SIRT2 inhibitor, AGK2. Conversely, AK-7 is a distinct, cell- and brain-permeable small molecule that actively and selectively inhibits SIRT2, demonstrating significant neuroprotective properties. This guide will first briefly address the role of this compound as a control compound and then focus comprehensively on the discovery, development, and mechanistic action of the active compound, AK-7 , which is the likely subject of interest for researchers in drug development.
This compound: The Inactive Control
This compound was developed alongside AGK2 as a tool for robust experimental design. Its purpose is to provide a negative control to ensure that the observed biological effects of AGK2 are a direct result of SIRT2 inhibition and not due to off-target effects of the chemical scaffold. As such, the "discovery and development" of this compound is intrinsically linked to its role as a control molecule rather than a therapeutic agent.
AK-7: A Promising Neuroprotective SIRT2 Inhibitor
The primary focus of this technical guide is the active compound AK-7, a selective SIRT2 inhibitor that has garnered significant interest for its therapeutic potential in neurodegenerative diseases.
Discovery and Development
AK-7 was identified through screening efforts aimed at discovering novel, brain-permeable SIRT2 inhibitors. Its development was driven by the growing body of evidence implicating SIRT2 in the pathophysiology of neurodegenerative disorders such as Parkinson's and Huntington's disease. The ability of AK-7 to cross the blood-brain barrier makes it a particularly valuable tool for studying the central nervous system effects of SIRT2 inhibition and a promising candidate for further preclinical and clinical development.
Quantitative Data for AK-7
The following tables summarize the key quantitative data for the SIRT2 inhibitor AK-7.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ | 15.5 µM | Recombinant human SIRT2 | [1] |
| Selectivity | Selective for SIRT2 over SIRT1/SIRT3 | Not specified | [2] |
| In Vivo Efficacy | 10, 20 mg/kg (i.p.) | R6/2 Huntington's disease mouse model | [1] |
| In Vivo Efficacy | 15 mg/kg (i.p.) | Wild-type and HD mice | [1] |
Table 1: In Vitro and In Vivo Efficacy of AK-7.
| Parameter | Effect | Model System | Reference |
| Cholesterol Levels | Reduction | N2a neuroblastoma cells and hippocampal slice cultures | [1] |
| Neuroprotection | Demonstrated | Striatal Huntington's disease (HD) neurons | [1] |
| Dopaminergic Neurons | Decreased ratio | Primary midbrain cultures | [1] |
| Polyglutamine Aggregation | Reduced | R6/2 mouse brain | [1] |
| Motor Performance | Improved | 140CAG mouse model of HD | [1] |
Table 2: Preclinical Effects of AK-7.
Experimental Protocols
Detailed methodologies for key experiments involving AK-7 are provided below.
SIRT2 Inhibition Assay
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., based on p53 sequence)
-
NAD⁺
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., containing trichostatin A and trypsin)
-
96-well black microplates
-
AK-7 and control compounds
Procedure:
-
Prepare a serial dilution of AK-7 in assay buffer.
-
In a 96-well plate, add recombinant SIRT2 enzyme to each well.
-
Add the diluted AK-7 or control compounds to the wells.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD⁺.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 15 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~355 nm and emission at ~460 nm).
-
Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.
α-Tubulin Acetylation Western Blot
This protocol describes the assessment of α-tubulin acetylation levels in cells treated with AK-7, a key indicator of intracellular SIRT2 inhibition.
Materials:
-
Cell line of interest (e.g., neuronal cells)
-
AK-7
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of AK-7 or vehicle control for a specified duration.
-
Wash cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-α-tublin antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
Thioflavin T (ThT) Assay for α-Synuclein Aggregation
This assay is used to monitor the kinetics of α-synuclein fibril formation in the presence or absence of inhibitors like AK-7.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a solution of α-synuclein monomer in assay buffer.
-
Add ThT to the α-synuclein solution to a final concentration of ~25 µM.
-
Add AK-7 or vehicle control to the mixture.
-
Pipette the reaction mixture into the wells of a 96-well plate.
-
Seal the plate and incubate it in a plate reader at 37°C with intermittent shaking.
-
Monitor the ThT fluorescence intensity over time at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
Plot the fluorescence intensity against time to visualize the aggregation kinetics.
Signaling Pathways and Mechanisms of Action
SIRT2 inhibition by AK-7 impacts several key cellular signaling pathways implicated in neurodegeneration.
Regulation of Microtubule Dynamics
One of the primary and most well-characterized substrates of SIRT2 is α-tubulin.[3][4] Deacetylation of α-tubulin by SIRT2 affects microtubule stability and dynamics. Inhibition of SIRT2 by AK-7 leads to hyperacetylation of α-tubulin, which is associated with increased microtubule stability. This is thought to be a key mechanism behind the neuroprotective effects of AK-7, as stable microtubules are essential for proper axonal transport and neuronal function.
Modulation of NF-κB Signaling
Recent studies have indicated that SIRT2 can regulate the inflammatory response by modulating the NF-κB signaling pathway.[5] By inhibiting SIRT2, AK-7 can lead to a decrease in the expression of pro-inflammatory cytokines, which are often elevated in neurodegenerative conditions. This anti-inflammatory effect likely contributes to the overall neuroprotective properties of AK-7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting SIRT-2 by AK-7 restrains airway inflammation and oxidative damage promoting lung resurgence through NF-kB and MAP kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
AGK7 In Vitro Safety and Toxicity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGK7 is a potent inhibitor of Sirtuin 2 (SIRT2), a member of the class III histone deacetylases (HDACs) that play crucial roles in various cellular processes, including cell cycle regulation, genomic stability, and metabolism. Due to the involvement of SIRT2 in the pathophysiology of neurodegenerative diseases and cancer, its inhibitors are of significant interest for therapeutic development. This compound, also known by its chemical name 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-8-quinolinyl-2-propenamide, is often utilized in research as an inactive control for the more active SIRT2 inhibitor, AGK2. This technical guide provides a comprehensive overview of the available in vitro safety and toxicity profile of this compound, focusing on key toxicological endpoints.
Quantitative Toxicity Data
Quantitative data on the specific toxicity of this compound is limited in publicly available literature, primarily due to its characterization as an inactive analog. However, inhibitory concentration (IC50) values against sirtuin enzymes provide an initial assessment of its biological activity and potential for off-target effects.
| Target Enzyme | IC50 (µM) | Reference |
| SIRT1 | > 50 | [1] |
| SIRT2 | > 50 | [1] |
| SIRT3 | > 5 | [1] |
Note: The higher IC50 values indicate low inhibitory potency, which is consistent with this compound's use as a negative control in experimental settings.
Experimental Protocols for In Vitro Toxicity Assessment
To thoroughly characterize the in vitro safety and toxicity profile of a compound like this compound, a panel of standardized assays is typically employed. The following sections detail the methodologies for these key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay measures intracellular ROS levels.
Protocol:
-
Cell Seeding and Staining: Seed cells in a black, clear-bottom 96-well plate. After 24 hours, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.
-
Compound Treatment: Wash the cells to remove excess probe and treat with different concentrations of this compound. A known ROS inducer (e.g., H₂O₂) should be used as a positive control.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm at different time points (e.g., 0, 1, 2, 4 hours) using a fluorescence microplate reader.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control.
Genotoxicity Assays
This assay detects chromosomal damage or aneuploidy.
Protocol:
-
Cell Treatment: Treat actively dividing cells (e.g., CHO, TK6) with at least three concentrations of this compound, a vehicle control, and positive controls for clastogenicity and aneuploidy, with and without metabolic activation (S9 fraction).
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific dye (e.g., DAPI).
-
Microscopy/Flow Cytometry: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.
The comet assay detects DNA strand breaks in individual cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and controls, then harvest and resuspend at a low density.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the "comets" using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
Signaling Pathways
As a SIRT2 inhibitor, this compound's potential toxicological effects would theoretically be mediated through the pathways regulated by SIRT2. Although this compound is considered inactive, understanding the role of SIRT2 in apoptosis is crucial for interpreting any potential off-target effects. SIRT2 has been implicated in both pro- and anti-apoptotic roles depending on the cellular context.
Potential SIRT2-Mediated Apoptotic Signaling
References
Methodological & Application
Application Notes and Protocols for Utilizing AGK7 as a Negative Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of cellular signaling and drug discovery, the use of appropriate controls is paramount to ensure the validity and specificity of experimental findings. AGK7, a structural analog of the Sirtuin 2 (SIRT2) inhibitor AGK2, serves as an essential negative control in experiments investigating the role of SIRT2. Due to a subtle change in its chemical structure—the repositioning of a nitrogen atom in the quinoline group—this compound exhibits significantly diminished inhibitory activity against SIRT1 and SIRT2, making it an ideal tool to confirm that the observed effects of AGK2 are indeed due to the specific inhibition of SIRT2.[1]
These application notes provide detailed protocols and guidelines for the effective use of this compound as a negative control in key experiments, with a particular focus on the context of neurodegenerative disease research, where SIRT2 has been implicated in pathways concerning alpha-synuclein (α-synuclein) toxicity.
Mechanism of Action and Rationale for Use as a Negative Control
SIRT2 is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including the deacetylation of non-histone proteins. One of its key substrates is α-synuclein, a protein centrally implicated in the pathophysiology of Parkinson's disease. SIRT2 deacetylates α-synuclein at lysine residues K6 and K10, a post-translational modification that is thought to promote the aggregation and toxicity of α-synuclein.[2][3]
The selective SIRT2 inhibitor, AGK2, has been shown to mitigate α-synuclein-mediated toxicity in cellular and animal models of Parkinson's disease. To ascertain that this protective effect is a direct consequence of SIRT2 inhibition and not due to off-target effects of the chemical compound, it is crucial to employ a negative control. This compound, being structurally very similar to AGK2 but lacking significant inhibitory activity against SIRT2, fulfills this role perfectly. Any biological effect observed with AGK2 but not with this compound at equivalent concentrations can be confidently attributed to the inhibition of SIRT2.
Data Presentation
The following tables summarize the inhibitory activity of this compound and provide example data from experiments where it was used as a negative control.
Table 1: In Vitro Inhibitory Activity of this compound and AGK2
| Compound | Target | IC50 (µM) | Reference |
| AGK2 | SIRT2 | 3.5 | [1] |
| AGK2 | SIRT1 | > 50 | [1] |
| AGK2 | SIRT3 | > 50 | [1] |
| This compound | SIRT1 | > 50 | [1] |
| This compound | SIRT2 | > 50 | [1] |
| This compound | SIRT3 | > 5 | [1] |
Table 2: Example Data from an α-Synuclein Toxicity Assay
Data adapted from Outeiro et al., Science (2007).
| Treatment | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Vehicle (DMSO) | - | 100 | ± 5.2 |
| AGK2 | 1 | 115 | ± 6.1 |
| AGK2 | 5 | 135 | ± 7.8 |
| AGK2 | 10 | 150 | ± 8.3 |
| This compound | 1 | 102 | ± 4.9 |
| This compound | 5 | 99 | ± 5.5 |
| This compound | 10 | 101 | ± 5.1 |
Experimental Protocols
Here, we provide detailed protocols for key experiments where this compound is used as a negative control.
Protocol 1: Assessment of α-Synuclein-Mediated Toxicity in a Cell-Based Model
This protocol is designed to assess the effect of SIRT2 inhibition on α-synuclein-mediated toxicity using a cell line that overexpresses α-synuclein.
Materials:
-
H4 human neuroglioma cells
-
Plasmids encoding wild-type human α-synuclein
-
Lipofectamine 2000 or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
AGK2 (SIRT2 inhibitor)
-
This compound (Negative Control)
-
DMSO (vehicle control)
-
Adenylate Kinase (AK) release assay kit (e.g., ToxiLight™ BioAssay Kit)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed H4 cells in a 96-well plate at a density of 2 x 10^4 cells per well in complete growth medium. Allow the cells to adhere overnight.
-
Transfection: Transfect the cells with the α-synuclein expression plasmid using Lipofectamine 2000 according to the manufacturer's instructions. Use a vector-only transfection as a control.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh complete growth medium containing the desired concentrations of AGK2, This compound , or DMSO vehicle. A typical concentration range to test is 1-10 µM. Ensure that the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the cells for 48 hours.
-
Toxicity Assay (AK Release): Measure the amount of adenylate kinase released into the cell culture medium as an indicator of cell death.
-
Carefully collect a 20 µL aliquot of the culture supernatant from each well.
-
Follow the instructions of the adenylate kinase release assay kit. This typically involves adding the AK detection reagent to the supernatant and measuring the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle-treated control wells. A decrease in the signal for AGK2-treated cells compared to the vehicle indicates a rescue from toxicity. The This compound -treated wells should show no significant difference from the vehicle control.
Protocol 2: Immunofluorescence Staining of α-Synuclein Inclusions
This protocol allows for the visualization and quantification of α-synuclein inclusions within cells.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate (prepared and treated as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against α-synuclein (e.g., mouse anti-α-synuclein)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After the 48-hour incubation with compounds, aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-synuclein antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition. Quantify the number and size of α-synuclein inclusions. In AGK2-treated cells, a decrease in the number of inclusions and an increase in their size may be observed. No significant change is expected in This compound -treated cells compared to the vehicle control.
Protocol 3: Western Blot Analysis of Acetylated α-Tubulin
SIRT2 is also known to deacetylate α-tubulin. This protocol can be used to confirm that AGK2, but not this compound, leads to an increase in acetylated α-tubulin levels.
Materials:
-
Cells treated with AGK2, This compound , or vehicle as described in Protocol 1.
-
RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against acetylated α-tubulin
-
Primary antibody against total α-tubulin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin.
-
Data Analysis: Quantify the band intensities. An increase in the ratio of acetylated α-tubulin to total α-tubulin should be observed in AGK2-treated samples, while no significant change is expected in This compound -treated samples.
Mandatory Visualizations
Caption: SIRT2-mediated deacetylation of α-synuclein and the inhibitory effect of AGK2.
References
- 1. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emerging Role of Sirtuin 2 in Parkinson’s Disease [frontiersin.org]
- 3. The mechanism of sirtuin 2–mediated exacerbation of alpha-synuclein toxicity in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
AGK7 Protocol for Cell Culture Studies: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGK7 is a chemical compound frequently utilized in cell culture studies, primarily in the context of investigating the biological roles of Sirtuin 2 (SIRT2). While often referred to as a SIRT2 inhibitor, it is crucial to note that this compound itself displays weak inhibitory activity against SIRT2, with a half-maximal inhibitory concentration (IC50) greater than 50 µM.[1] Consequently, this compound is most appropriately employed as an inactive or negative control in experiments involving potent SIRT2 inhibitors, such as its structural analog AGK2 (IC50 = 3.5 µM).[1][2] This document provides detailed application notes and protocols for the use of this compound in conjunction with a potent SIRT2 inhibitor to study the cellular effects of SIRT2 inhibition.
The primary mechanism of action of SIRT2 inhibition is the prevention of the deacetylation of various protein substrates. A well-established target of SIRT2 is α-tubulin, a key component of microtubules.[3][4] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can impact microtubule stability and function.[5][6][7] Dysregulation of SIRT2 activity has been implicated in a variety of cellular processes and diseases, including neurodegenerative disorders like Parkinson's disease, where it is involved in α-synuclein toxicity.[4][8]
Data Presentation
The following table summarizes the key quantitative data for this compound and the related potent SIRT2 inhibitor, AGK2.
| Compound | Target | IC50 | Common Effective Concentration Range (in vitro) | Key Applications |
| This compound | SIRT2 | > 50 µM[1] | 10 - 50 µM (as a negative control) | Inactive control for SIRT2 inhibition studies |
| AGK2 | SIRT2 | 3.5 µM[2] | 1 - 10 µM | Inhibition of SIRT2 activity, neuroprotection assays, cancer studies |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures described, the following diagrams have been generated using the DOT language.
Experimental Protocols
Herein are detailed methodologies for key experiments involving the use of this compound as a negative control for SIRT2 inhibition studies.
Protocol 1: Assessment of Tubulin Acetylation by Western Blot
This protocol details the detection of changes in α-tubulin acetylation in a human neuroblastoma cell line (SH-SY5Y) following treatment with a SIRT2 inhibitor and this compound.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
AGK2 (SIRT2 inhibitor)
-
This compound (Inactive control)
-
DMSO (Vehicle)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-tubulin (e.g., clone 6-11B-1)
-
Anti-α-tubulin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting and imaging equipment
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment:
-
Prepare stock solutions of AGK2 and this compound in DMSO.
-
Treat cells with the desired concentrations of AGK2 (e.g., 1, 5, 10 µM), this compound (e.g., 10 µM), and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control.
-
Protocol 2: Neuroprotection Assay in an α-Synuclein Toxicity Model
This protocol describes a method to assess the neuroprotective effects of SIRT2 inhibition in a cell model of Parkinson's disease, using this compound as a negative control.
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
Recombinant α-synuclein pre-formed fibrils (PFFs)
-
AGK2
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density for the chosen cytotoxicity assay.
-
Induction of α-Synuclein Toxicity: Treat the cells with a pre-determined toxic concentration of α-synuclein PFFs.
-
Compound Treatment: Concurrently with or shortly after PFF treatment, add AGK2 (e.g., in a dose-response from 0.1 to 10 µM), this compound (e.g., 10 µM), and a vehicle control to the respective wells.
-
Incubation: Incubate the cells for a period sufficient to induce significant cell death in the PFF-only treated wells (e.g., 48-72 hours).
-
Assessment of Cell Viability/Cytotoxicity:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of LDH released from damaged cells according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each treatment group relative to the control groups. Compare the effects of AGK2 and this compound to determine if the observed neuroprotection is specific to SIRT2 inhibition.
Conclusion
This compound serves as an indispensable tool in cell culture studies focused on SIRT2, acting as a crucial negative control to validate the specificity of effects observed with potent SIRT2 inhibitors like AGK2. The provided protocols offer a framework for investigating the role of SIRT2 in cellular processes such as microtubule dynamics and neurodegeneration. Researchers should always include appropriate controls, such as this compound, to ensure the robustness and validity of their findings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. SIRT2 inhibition by AGK2 enhances mycobacteria-specific stem cell memory responses by modulating beta-catenin and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylated α-tubulin K394 regulates microtubule stability to shape the growth of axon terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cytomorpholab.com [cytomorpholab.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AGK7 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGK7 is a chemical compound frequently utilized in cell biology and drug discovery research as an inactive control for the selective SIRT2 inhibitor, AGK2. Due to its structural similarity to AGK2 but lack of significant inhibitory activity against sirtuins 1, 2, and 3, this compound serves as an ideal negative control to ensure that the observed biological effects are due to the specific inhibition of SIRT2 by AGK2 and not off-target effects of the chemical scaffold.[1][2] These application notes provide recommended concentrations for this compound in various in vitro assays and detailed protocols for its use.
Data Presentation: Recommended Concentrations of this compound
As this compound is an inactive control, its concentration in in vitro assays should ideally match the concentration of the active compound, AGK2, being used in the same experiment. The following table summarizes the effective concentrations of AGK2 reported in various studies, which can be used as a guide for determining the appropriate concentration of this compound for your experiments.
| Assay Type | Cell Line | AGK2 Concentration Range | Notes |
| Cell Viability (MTS) | HepAD38, HepG2-NTCP | 5 - 160 µM | Minimal cytotoxicity was observed even at high concentrations.[2] |
| Cell Viability (MTT) | MDA-MB-231 | 1 - 10 µM | Significant decrease in viability at 10 µM in complete media. Minimal toxicity in serum-free media.[3] |
| Cell Viability (MTT) | Hs 683 | IC50: 80.2 µM | Antiproliferative activity after 72 hours.[4] |
| Cell Viability (MTT) | U-373MG | IC50: 47.6 µM | Antiproliferative activity after 72 hours.[4] |
| Colony Formation | Various | 5 µM | Significantly reduced colony-forming ability.[4][5] |
| Apoptosis/Necrosis | Microglial BV2 cells | 10 µM | Increased late-stage apoptosis and necrosis.[4][5] |
| Western Blot | MDA-MB-231 | 5 µM | Used to confirm the inhibition of SIRT2 activity (increased acetylated α-tubulin).[3] |
| α-synuclein inclusion formation | H4 cells | Not specified | AGK2 was shown to enlarge α-synuclein inclusions.[6] |
Signaling Pathway
Experimental Protocols
General Experimental Workflow
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is designed to assess the effect of this compound on cell viability and proliferation, typically in parallel with AGK2.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and AGK2 (stock solutions in DMSO)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and AGK2 in culture medium. A common concentration range to test is 1 µM to 50 µM. Add the desired final concentrations of this compound, AGK2, and a vehicle control (DMSO at the same final concentration as the highest compound concentration) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound and AGK2 (stock solutions in DMSO)
-
Vehicle control (DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound, AGK2 (e.g., 10 µM), and vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blotting for SIRT2 Activity
This protocol is used to indirectly measure the effect of this compound on SIRT2 activity by assessing the acetylation status of a known SIRT2 substrate, such as α-tubulin.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
This compound and AGK2 (stock solutions in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated α-tubulin, anti-α-tubulin, anti-SIRT2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Seed and treat cells with this compound, AGK2 (e.g., 5 µM), and vehicle for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin. An increase in acetylated α-tubulin in AGK2-treated cells, but not in this compound-treated cells, would indicate specific inhibition of SIRT2.[3]
References
- 1. Frontiers | Emerging Role of Sirtuin 2 in Parkinson’s Disease [frontiersin.org]
- 2. AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT2 Inhibition by AGK2 Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for AGK7 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of AGK7, a potent and selective inhibitor of Sirtuin 2 (SIRT2), in primary neuron cultures. The information is intended for researchers in neuroscience, particularly those investigating neurodegenerative diseases such as Parkinson's and Huntington's disease.
Introduction
This compound is a cell-permeable compound that has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegeneration.[1] Its primary mechanism of action is the inhibition of SIRT2, a NAD+-dependent deacetylase highly expressed in the brain.[2][3] By inhibiting SIRT2, this compound promotes the acetylation of various cellular proteins, most notably α-tubulin, a key component of microtubules.[2][4] This post-translational modification is associated with increased microtubule stability, which is crucial for proper neuronal function, including axonal transport and the clearance of toxic protein aggregates.
Mechanism of Action
SIRT2 is known to deacetylate α-tubulin at lysine 40 (K40).[4] Deacetylation of α-tubulin leads to less stable microtubules. In neurodegenerative diseases, microtubule destabilization can impair essential cellular processes, contributing to neuronal dysfunction and death. This compound, by inhibiting SIRT2, leads to the hyperacetylation of α-tubulin, thereby stabilizing the microtubule network. This stabilization is thought to be a key factor in the neuroprotective effects of this compound, as it can enhance the clearance of misfolded proteins like α-synuclein and mutant huntingtin.[1][5]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and other SIRT2 inhibitors from various studies.
Table 1: In Vitro Efficacy of SIRT2 Inhibitors
| Compound | Target | IC50 (µM) | Cell Line/System | Effect | Reference |
| AGK2 | SIRT2 | ~3.5 | Recombinant human SIRT2 | Inhibition of deacetylase activity | [2] |
| SirReal2 | SIRT2 | 0.23 | Recombinant human SIRT2 | Inhibition of deacetylase activity | [2] |
| Tenovin-6 | SIRT1/SIRT2 | ~9 (SIRT2) | Recombinant human SIRT1/SIRT2 | Inhibition of deacetylase activity | [2] |
| TM | SIRT2 | <0.1 | Recombinant human SIRT2 | Potent and selective inhibition | [2] |
Table 2: Effects of SIRT2 Inhibition on α-Tubulin Acetylation and Neuronal Viability
| Treatment | Cell Type | Concentration | Duration | Outcome |
| AGK2, SirReal2, Tenovin-6, TM | MCF-7 cells | 25 µM | Not Specified | Increased α-tubulin acetylation |
| SIRT2 inhibitor (33i) | Mouse Prefrontal Cortex | 5-15 mg/kg | 10 days (subchronic) | Increased GluN2A, GluN2B, and serotonin levels |
| SIRT2 inhibitor (AK-1) | rTg4510 mice ( dementia model) | Not Specified | Not Specified | Prevented neuronal loss in the hippocampus |
Experimental Protocols
Protocol 1: General Primary Neuron Culture
This protocol provides a general method for establishing primary cortical or hippocampal neuron cultures from embryonic rodents, which can then be used for this compound treatment studies.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Hibernate-E medium
-
Papain (2 mg/mL)
-
Neurobasal Plus Medium supplemented with B-27 Plus Supplement
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
15 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coat Culture Vessels: Coat culture plates or coverslips with poly-D-lysine (50 µg/mL) for at least 1 hour at 37°C. Rinse three times with sterile water and allow to dry. For enhanced neuronal adhesion and neurite outgrowth, a subsequent coating with laminin (5 µg/mL) can be performed.
-
Tissue Dissection: Euthanize pregnant rodents according to approved institutional animal care and use committee protocols. Dissect cortices or hippocampi from E18 embryos in ice-cold Hibernate-E medium.
-
Enzymatic Digestion: Transfer the dissected tissue to a tube containing papain solution and incubate at 37°C for 15-20 minutes with gentle agitation every 5 minutes.
-
Mechanical Dissociation: Carefully remove the papain solution and wash the tissue twice with Neurobasal Plus medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Cell Plating: Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate neurons at a desired density (e.g., 1 x 10^5 cells/cm²) in pre-warmed Neurobasal Plus medium with B-27 supplement.
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 2-3 days.
Protocol 2: this compound Treatment of Primary Neurons
This protocol outlines the steps for treating primary neuron cultures with this compound to assess its neuroprotective effects.
Materials:
-
Primary neuron cultures (prepared as in Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Neurobasal Plus Medium
-
Reagents for the desired downstream assay (e.g., MTT for viability, antibodies for immunofluorescence)
Procedure:
-
Prepare this compound Working Solution: Prepare a fresh dilution of the this compound stock solution in pre-warmed Neurobasal Plus medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific neuronal culture and experimental model (a starting range of 1-10 µM is suggested based on related compounds).
-
Treatment: At the desired day in vitro (DIV), typically after neurons have established connections (e.g., DIV 7-10), replace the existing medium with the this compound-containing medium. For control wells, use medium containing the same concentration of DMSO as the this compound-treated wells.
-
Incubation: Incubate the neurons for the desired treatment duration. The optimal duration will depend on the experimental endpoint. For acute neuroprotection assays, a pre-treatment of 1-2 hours before inducing toxicity may be sufficient. For chronic studies, treatment may last for several days.
-
Induction of Neurotoxicity (Optional): If studying neuroprotection, after the pre-treatment period, introduce the neurotoxic agent (e.g., α-synuclein pre-formed fibrils, MPP+, rotenone) to the culture medium, with or without the continued presence of this compound.
-
Downstream Analysis: Following treatment, perform the desired assays to assess the effects of this compound.
Protocol 3: Quantification of α-Tubulin Acetylation by Immunofluorescence
This protocol describes how to quantify changes in α-tubulin acetylation in primary neurons following this compound treatment.
Materials:
-
This compound-treated primary neuron cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-acetylated-α-tubulin (e.g., clone 6-11B-1)
-
Primary antibody: anti-β-III-tubulin (as a neuronal marker)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope and image analysis software
Procedure:
-
Fixation: Fix the treated neurons with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (anti-acetylated-α-tubulin and anti-β-III-tublin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of acetylated α-tubulin within the neurites of β-III-tubulin positive cells using image analysis software. Normalize the intensity of acetylated α-tubulin to the total tubulin signal or cell area.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin K40 Acetylation in Neurons: Novel Functions, Regulators, and Modifications [cytoskeleton.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SIRT2 Inhibition Studies Using AGK2 and AGK7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases, which play crucial roles in various cellular processes, including cell cycle regulation, metabolic control, and cytoskeletal dynamics. Dysregulation of SIRT2 has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive therapeutic target.
AGK2 is a potent and selective, cell-permeable inhibitor of SIRT2 with an IC50 of 3.5 µM.[1][2] It exhibits significantly less activity against SIRT1 and SIRT3, making it a valuable tool for elucidating the specific functions of SIRT2.[1][2] AGK7 is a structurally related analog of AGK2 that serves as an inactive control.[3][4] Its use in parallel with AGK2 is critical for ensuring that the observed biological effects are a direct result of SIRT2 inhibition and not due to off-target effects of the chemical scaffold.
These application notes provide detailed protocols for utilizing AGK2 and its inactive control, this compound, in SIRT2 inhibition studies.
Data Presentation
Table 1: Inhibitory Activity of AGK2 and this compound against Sirtuins
| Compound | Target | IC50 | Reference |
| AGK2 | SIRT2 | 3.5 µM | [1][2] |
| SIRT1 | 30 µM | [1][2] | |
| SIRT3 | 91 µM | [1][2] | |
| This compound | SIRT1 | >50 µM | [4] |
| SIRT2 | >50 µM | [4] | |
| SIRT3 | >5 µM | [4] |
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving SIRT2 and the impact of its inhibition by AGK2. SIRT2 primarily deacetylates α-tubulin, a key component of microtubules. Inhibition of SIRT2 by AGK2 leads to hyperacetylation of α-tubulin, which can affect microtubule stability and dynamics, influencing various cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SIRT2 Inhibition by AGK2 Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingentium-ospf.s3.amazonaws.com [ingentium-ospf.s3.amazonaws.com]
Methods for Detecting Cellular Uptake of AGK7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGK7 is a potent, cell-permeable small molecule inhibitor of Sirtuin 2 (SIRT2), a class III histone deacetylase. Understanding the cellular uptake of this compound is crucial for elucidating its mechanism of action, determining its effective concentration at the target site, and developing it as a potential therapeutic agent. These application notes provide detailed protocols for three distinct methods to detect and quantify the cellular uptake of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and fluorescence microscopy using a fluorescently labeled this compound derivative.
Methods Overview
The selection of an appropriate method for detecting this compound cellular uptake depends on the specific research question, available instrumentation, and desired sensitivity.
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HPLC-UV offers a robust and widely accessible method for the quantification of this compound from cell lysates. It is suitable for determining the total intracellular concentration of the compound.
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LC-MS/MS provides the highest sensitivity and selectivity for the quantification of this compound, making it ideal for studies where low concentrations of the compound are expected or when analyzing complex biological matrices.
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Fluorescence Microscopy of Labeled this compound allows for the visualization of this compound's subcellular localization, providing qualitative or semi-quantitative information on its distribution within the cell. This method requires chemical modification of this compound with a fluorescent dye.
Data Presentation: Comparison of Methods
| Parameter | HPLC-UV | LC-MS/MS | Fluorescence Microscopy (Labeled this compound) |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Covalent attachment of a fluorophore, detection by fluorescence emission. |
| Quantification | Quantitative | Quantitative | Semi-quantitative/Qualitative |
| Sensitivity | Moderate (µM range) | High (nM to pM range) | High (dependent on dye brightness) |
| Selectivity | Moderate | High | Moderate (potential for off-target binding of the dye) |
| Throughput | High | High | Moderate |
| Instrumentation | HPLC system with UV detector | LC system coupled to a tandem mass spectrometer | Fluorescence microscope |
| Subcellular Localization | No | No | Yes |
| Compound Modification | Not required | Not required | Required |
Experimental Protocols
Method 1: Quantification of Intracellular this compound by HPLC-UV
This protocol describes the quantification of unlabeled this compound from cultured cells using reverse-phase HPLC with UV detection.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold methanol
-
Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (LC-MS grade)
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Cell scrapers
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Microcentrifuge tubes
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Refrigerated microcentrifuge
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HPLC system with a C18 column and UV detector
Protocol:
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Cell Culture and Treatment:
-
Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control (e.g., DMSO).
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Cell Harvesting and Lysis:
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Aspirate the medium and wash the cells twice with ice-cold PBS.
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For adherent cells, add 1 mL of ice-cold PBS and scrape the cells. For suspension cells, directly pellet the cells by centrifugation.
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Transfer the cell suspension to a pre-weighed microcentrifuge tube.
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Centrifuge at 500 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant.
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Resuspend the cell pellet in a known volume of ice-cold methanol (e.g., 200 µL) to lyse the cells and precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
-
Sample Preparation:
-
Incubate the lysate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the extracted this compound to a new microcentrifuge tube.
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Evaporate the methanol under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 100 µL).
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Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient to ensure separation of this compound from cellular components (e.g., start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions).
-
Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Detection Wavelength: Determine the optimal wavelength for this compound detection by performing a UV scan (a wavelength around 254 nm is a common starting point for aromatic compounds).
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Standard Curve: Prepare a standard curve of this compound in the mobile phase at known concentrations to quantify the amount of this compound in the cell extracts.
-
-
Data Analysis:
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Integrate the peak area corresponding to the retention time of this compound.
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Calculate the concentration of this compound in the samples using the standard curve.
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Normalize the amount of this compound to the cell number or total protein content of the cell pellet.
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Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for quantifying intracellular this compound using HPLC-UV.
Method 2: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a highly sensitive method for quantifying this compound from cell lysates using Liquid Chromatography with tandem Mass Spectrometry.
Materials:
-
Same as for HPLC-UV, with the addition of:
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Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar compound not present in the cells.
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LC-MS/MS system with an electrospray ionization (ESI) source.
Protocol:
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Cell Culture, Treatment, and Harvesting:
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Follow steps 1 and 2 from the HPLC-UV protocol.
-
-
Sample Preparation with Internal Standard:
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After resuspending the cell pellet in methanol, add a known amount of the internal standard to each sample.
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Vortex and proceed with protein precipitation and supernatant collection as described in the HPLC-UV protocol (steps 2 and 3).
-
-
LC-MS/MS Analysis:
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LC Column: A suitable C18 column for LC-MS applications (e.g., 2.1 x 50 mm, 1.8 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A fast gradient suitable for LC-MS analysis (e.g., 5% B to 95% B in 5 minutes).
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Flow Rate: 0.3-0.5 mL/min.
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Injection Volume: 5-10 µL.
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Mass Spectrometer Settings:
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Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
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Multiple Reaction Monitoring (MRM): Develop specific precursor-to-product ion transitions for this compound and the internal standard. This will require initial infusion of the pure compounds into the mass spectrometer to determine the optimal transitions and collision energies.
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For this compound (C₂₃H₁₃Cl₂N₃O₂; MW: 434.3), the protonated molecule [M+H]⁺ would be at m/z 435.0. Fragment ions would need to be determined experimentally.
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.
-
-
-
Data Analysis:
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Calculate the peak area ratio of this compound to the internal standard.
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Generate a standard curve by plotting the peak area ratio against the concentration of this compound standards (also containing the internal standard).
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Determine the concentration of this compound in the cell extracts from the standard curve.
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Normalize the amount of this compound to the cell number or total protein content.
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Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for quantifying intracellular this compound using LC-MS/MS.
Method 3: Visualization of this compound Cellular Uptake by Fluorescence Microscopy
This protocol describes the labeling of this compound with a fluorescent dye and its subsequent visualization in cells using fluorescence microscopy. This method provides spatial information about this compound distribution.
Materials:
-
This compound
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Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Triethylamine (TEA)
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Cell culture medium, supplements, and coverslips
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PBS
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Paraformaldehyde (PFA) for fixing
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DAPI for nuclear counterstaining
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Fluorescence microscope
Protocol:
-
Fluorescent Labeling of this compound:
-
Note: This is a general protocol and may require optimization based on the specific reactive group on this compound. This compound has a secondary amine on the quinoline ring that could potentially be a site for labeling.
-
Dissolve this compound in anhydrous DMF or DMSO.
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Add a 2-3 fold molar excess of triethylamine to act as a base.
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Add a 1.1 to 1.5 molar excess of the amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester) dissolved in anhydrous DMSO.
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Stir the reaction at room temperature for 1-2 hours, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
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Purify the fluorescently labeled this compound (this compound-Fluor) by preparative HPLC or column chromatography.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
-
-
Cell Culture and Treatment with Labeled this compound:
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Plate cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound-Fluor for the desired time points. Include a vehicle control and a control with the free fluorescent dye to check for non-specific uptake.
-
-
Cell Staining and Imaging:
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Aspirate the medium and wash the cells three times with warm PBS.
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Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
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Wash the cells three times with PBS.
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(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are to be co-stained.
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Counterstain the nuclei with DAPI for 5 minutes.
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Wash the cells three times with PBS.
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Mount the coverslips on microscope slides with an anti-fade mounting medium.
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Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
-
Data Analysis:
-
Analyze the images to determine the subcellular localization of the this compound-Fluor signal.
-
For semi-quantitative analysis, measure the fluorescence intensity per cell or within specific cellular compartments using image analysis software (e.g., ImageJ/Fiji).
-
Experimental Workflow for Fluorescence Microscopy
Troubleshooting & Optimization
troubleshooting AGK7 inactivity in cellular assays
This technical support center provides troubleshooting guidance for researchers encountering inactivity with "AGK7" in cellular assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: I am using this compound in my cellular assay and see no effect. Is my compound inactive?
A1: The answer depends on which "this compound" you are using. It is crucial to verify the identity of your compound.
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This compound as an Inactive Control for SIRT2 Inhibition: this compound is often sold as an inactive control for the SIRT2 inhibitor, AGK2.[1] It is structurally similar to AGK2 but has significantly lower inhibitory activity against SIRT1 and SIRT2, with IC50 values greater than 50 µM.[1] If you are using this compound and expecting SIRT2 inhibition, the lack of activity is the expected result. Its purpose is to be used in parallel with AGK2 to ensure that the observed effects of AGK2 are due to SIRT2 inhibition and not off-target effects.
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This compound as an alias for Activin Receptor-Like Kinase 7 (ALK7): In some contexts, "this compound" might be used to refer to ALK7, a type I transforming growth factor-β receptor.[2] If you are intending to inhibit the ALK7 signaling pathway, you would need a specific ALK7 inhibitor. Inactivity in this case would point to other experimental issues.
Action Point: Please check your compound's datasheet from the supplier to confirm its intended use. If it is the inactive control for AGK2, it is performing as expected. If you intend to inhibit ALK7, ensure you have a validated ALK7 inhibitor.
Troubleshooting Inactivity of a Putative ALK7 Inhibitor
If you have confirmed you are using a specific inhibitor for Activin Receptor-Like Kinase 7 (ALK7) and are observing inactivity, the following troubleshooting guide can help identify the potential cause.
Section 1: Compound and Reagent-Related Issues
Q2: Could the problem be with the preparation of my ALK7 inhibitor?
A2: Yes, improper handling of small molecule inhibitors is a common source of inactivity. Consider the following:
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Solubility: Many inhibitors have poor aqueous solubility.[3]
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Recommendation: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Visually inspect your stock and working solutions for any precipitation.
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-
Stability: The inhibitor may degrade over time, especially if not stored correctly or if it's unstable in your culture medium.
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Recommendation: Store the stock solution at the recommended temperature (usually -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Concentration: The concentration used may be too low to elicit a response.
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Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Consult the literature for typical effective concentrations of your specific inhibitor.
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Section 2: Cell-Based Issues
Q3: Is it possible my cell line is not responsive to ALK7 inhibition?
A3: Absolutely. The effect of an inhibitor can be highly cell-type dependent.
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Target Expression: Your cell line may not express ALK7 or may express it at very low levels.
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Recommendation: Verify ALK7 expression in your cell line at the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) levels.
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-
Pathway Activation: The ALK7 signaling pathway may not be active in your cells under your specific experimental conditions.
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Recommendation: Ensure your experimental model is appropriate. For example, the ALK7 pathway is involved in adipogenesis and is activated by ligands like GDF3.[2] You may need to stimulate the pathway to observe the effects of an inhibitor.
-
-
Cell Line Variability: Different cell lines can have varying responses to the same inhibitor due to differences in their genetic background and signaling networks.[4]
Section 3: Assay and Protocol-Related Issues
Q4: My inhibitor and cells seem fine. Could my experimental setup be the problem?
A4: Yes, the design of your assay is critical for observing the effects of an inhibitor.
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Incorrect Assay Endpoint: The functional readout you are measuring may not be affected by ALK7 signaling in your cell type.
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Recommendation: Choose an assay endpoint that is a known downstream consequence of ALK7 signaling. For example, ALK7 signaling can suppress the expression of adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL).[2] Measuring changes in the expression or activity of these lipases could be a suitable endpoint.
-
-
Timing of Treatment and Analysis: The duration of inhibitor treatment and the time point of analysis may not be optimal.
-
Recommendation: Perform a time-course experiment to identify the optimal treatment duration. Some effects may be rapid, while others may require longer-term incubation.
-
-
Presence of Serum Proteins: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration.[5]
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Recommendation: Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
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Data Presentation
Table 1: Example Dose-Response Data for a Hypothetical ALK7 Inhibitor in 3T3-L1 Adipocytes
| Inhibitor Conc. (µM) | % Inhibition of Lipolysis (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 0 ± 5 | 100 |
| 0.1 | 12 ± 6 | 98 |
| 1 | 48 ± 8 | 95 |
| 10 | 85 ± 7 | 92 |
| 100 | 92 ± 5 | 70 |
This table illustrates how to present quantitative data from a dose-response experiment to determine the IC50 of an inhibitor while monitoring for cytotoxicity.
Experimental Protocols
Protocol 1: General Method for Treating Adherent Cells with a Small Molecule Inhibitor
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Cell Plating: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and not over-confluent at the time of the assay. Allow cells to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor stock solution in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of the solvent used for the inhibitor stock).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the inhibitor or vehicle control.
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Incubation: Incubate the cells for the predetermined duration of the experiment (e.g., 24, 48, or 72 hours).
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Assay Endpoint: Perform the desired assay to measure the cellular response (e.g., cell viability assay, gene expression analysis, protein analysis).
Visualizations
Caption: ALK7 signaling pathway in adipocytes.
References
- 1. This compound, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 2. Roles of activin receptor-like kinase 7 signaling and its target, peroxisome proliferator-activated receptor γ, in lean and obese adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing AGK7 Concentration for Minimal Off-target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of AGK7, a negative control compound for the SIRT2 inhibitor, AGK2. Our goal is to help you design robust experiments with minimal off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
This compound is a close structural analog of AGK2, a selective inhibitor of Sirtuin 2 (SIRT2). Due to a structural difference, this compound is inactive against SIRT2 and its related sirtuins, SIRT1 and SIRT3. This makes it an ideal negative control to ensure that the observed cellular effects of AGK2 are due to the specific inhibition of SIRT2 and not a result of non-specific or off-target effects of the chemical scaffold.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
As a general starting point, this compound should be used at the same concentration as its active counterpart, AGK2. The effective concentration of AGK2 for SIRT2 inhibition in cell-based assays is typically in the low micromolar range. Therefore, a starting concentration of 1-10 µM for this compound is recommended for most cell lines. However, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.
Q3: What are the known IC50 values for this compound?
This compound has been shown to be significantly less potent against sirtuins compared to AGK2. The IC50 values for this compound are:
-
SIRT1: > 50 µM
-
SIRT2: > 50 µM
-
SIRT3: > 50 µM
This data indicates that at concentrations typically used for AGK2 (e.g., 1-10 µM), this compound should not exhibit significant inhibitory activity against these sirtuins.
Q4: How can I be sure that this compound is truly inactive in my experimental system?
To confirm the inactivity of this compound, you should perform a key experiment in parallel with your main study. Treat your cells with AGK2, this compound, and a vehicle control (e.g., DMSO). Then, assess the acetylation status of a known SIRT2 substrate, such as α-tubulin. You should observe an increase in acetylated α-tubulin in AGK2-treated cells, but not in this compound-treated or vehicle-treated cells.
Troubleshooting Guide
Problem 1: I am observing unexpected cellular effects with my this compound negative control.
Possible Cause 1: The concentration of this compound is too high, leading to off-target toxicity.
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Solution: Perform a cytotoxicity assay to determine the optimal non-toxic concentration of this compound for your specific cell line. An MTT or LDH release assay can be used for this purpose. It is crucial to establish a concentration at which this compound shows no significant effect on cell viability compared to the vehicle control.
-
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in your cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment) and a positive control for cell death (e.g., a known cytotoxic compound).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
Possible Cause 2: The observed effect is a genuine off-target effect of the chemical scaffold shared by AGK2 and this compound.
-
Solution: If both AGK2 and this compound produce the same unexpected phenotype at concentrations where AGK2 is active against SIRT2 and this compound is confirmed to be inactive, this suggests an off-target effect of the core molecule. In this case, it is advisable to use a structurally different SIRT2 inhibitor and its corresponding inactive control to validate your findings.
Problem 2: I am not sure what concentration of this compound to use in my experiment.
-
Solution: The best practice is to perform a dose-response curve for both AGK2 and this compound in your specific assay. This will allow you to identify a concentration at which AGK2 elicits a significant on-target effect, while this compound does not produce any effect.
-
Experimental Workflow: Determining Optimal AGK2 and this compound Concentrations
Data Summary
The following table summarizes the known inhibitory concentrations of AGK2, for which this compound serves as a negative control. This data can guide the initial selection of concentrations for your experiments.
Compound Target IC50 (µM) Antiproliferative IC50 (µM) Recommended Starting Concentration (µM) AGK2 SIRT2 3.5 80.2 (in Hs 683 cells) 1 - 10 SIRT1 30 SIRT3 91 This compound SIRT1 > 50 Not established Match AGK2 concentration SIRT2 > 50 SIRT3 > 50
Signaling Pathway
Understanding the SIRT2 signaling pathway is crucial for designing experiments to test for on-target and off-target effects. SIRT2 is a deacetylase with several known substrates involved in various cellular processes.
Caption: Simplified SIRT2 signaling pathway and the points of intervention for AGK2 and this compound.
AGK7 solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AGK7. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a cell-permeable molecule that serves as a selective inhibitor of Sirtuin 2 (SIRT2), a type of protein deacetylase. It is often utilized as an inactive control for a structurally similar, potent SIRT2 inhibitor known as AGK2. In experimental settings, comparing the effects of AGK2 with the inactive this compound helps to ensure that the observed biological effects are specifically due to the inhibition of SIRT2.
Q2: What are the known solubility limits of this compound?
The solubility of this compound has been determined in common organic solvents. It is crucial to prepare a stock solution in one of these solvents before diluting it into aqueous experimental media. The known solubility data is summarized in the table below.
Troubleshooting Guide
Issue: My this compound powder is not dissolving in the organic solvent.
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Question: I am having trouble dissolving the this compound powder in DMSO. What can I do?
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Answer: this compound can be challenging to dissolve. It is recommended to warm the solution while mixing to aid dissolution. Gentle warming to 37°C with vortexing or sonication can significantly improve solubility in DMSO. Ensure you are not exceeding the known solubility limits (see Table 1).
Issue: I observed precipitation after adding my this compound stock solution to my aqueous cell culture medium or buffer (e.g., PBS).
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Question: My this compound precipitated out of solution when I added my DMSO stock to my cell culture media. How can I prevent this?
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Answer: This is a common issue when diluting a compound from an organic stock solution into an aqueous buffer. Here are several steps you can take to troubleshoot this problem:
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Lower the Final Concentration: The most common reason for precipitation is that the final concentration of this compound in your aqueous medium exceeds its solubility limit in that medium. Try using a lower final concentration of this compound in your experiment.
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Increase the Volume of the Final Solution: When preparing your working solution, add the this compound stock solution to a larger volume of the aqueous medium while vortexing. This rapid dilution can sometimes prevent immediate precipitation.
-
Pre-warm the Aqueous Medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution.
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Check the pH of your Medium: Although less common for this compound, the pH of the final solution can sometimes affect the solubility of a compound. Ensure your medium is properly buffered.
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Consider a Different Solvent for Stock Solution: While DMSO is the most common solvent, for certain experimental setups, dimethylformamide (DMF) could be considered, though its solubility for this compound is lower (see Table 1).
-
Issue: I am unsure about the stability of my this compound stock solution.
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Question: How should I store my this compound stock solution and for how long is it stable?
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Answer: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot your stock solution into small, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles. Long-term storage of this compound in solution is generally not recommended.
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | ≤0.5 mg/mL | Multiple sources |
| Dimethyl sulfoxide (DMSO) | Soluble to 1 mM (with warming) | |
| Dimethylformamide (DMF) | ~0.2 mg/mL | Multiple sources |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 434.3 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
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Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, you would need 4.343 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of sterile DMSO to the tube.
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Vortex the solution vigorously for 1-2 minutes to dissolve the powder.
-
If the powder does not fully dissolve, warm the solution to 37°C for 5-10 minutes and vortex again.
-
Once the this compound is completely dissolved, the stock solution is ready for use.
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For storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Signaling Pathways and Workflows
Below are diagrams illustrating a key signaling pathway involving SIRT2, the target of this compound, and a typical experimental workflow for using this compound.
Caption: SIRT2 deacetylates α-tubulin, impacting microtubule stability.
Caption: A typical workflow for preparing and using this compound in experiments.
preventing degradation of AGK7 in solution
Welcome to the technical support center for AGK7. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help prevent the degradation of this compound in solution and ensure the integrity of your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitate observed in stock solution upon thawing. | The compound may have come out of solution during freezing. The solvent may have absorbed moisture, reducing solubility. | Warm the solution in a water bath at a temperature not exceeding 50°C and sonicate until the precipitate redissolves. Use fresh, anhydrous DMSO for preparing stock solutions. |
| Inconsistent or unexpected experimental results. | This compound may have degraded due to improper storage or handling. The solution may have been subjected to multiple freeze-thaw cycles. | Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Ensure solutions are stored at the recommended temperatures. |
| Loss of compound activity over time. | The compound in aqueous solutions may be susceptible to hydrolysis. | Avoid storing this compound in aqueous solutions for extended periods. It is recommended not to store aqueous solutions for more than one day. Prepare fresh dilutions in your experimental buffer immediately before use. |
| Color change observed in the solution. | This could indicate chemical degradation, possibly due to oxidation or photodegradation. | Store this compound powder and stock solutions protected from light. Use amber vials or wrap containers in foil. Purge solutions with an inert gas like argon or nitrogen before sealing to minimize oxidation. |
Frequently Asked Questions (FAQs)
1. What is the recommended method for preparing this compound stock solutions?
To prepare a stock solution of this compound, it is recommended to use anhydrous dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 0.5 mg/mL. For the structurally similar compound AGK2, solubility in DMSO is reported to be up to 10 mg/mL, which may require warming and sonication.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials:
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This compound powder (Molecular Weight: 434.3 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
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Calibrated micropipettes
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Vortex mixer
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Sonicator (optional)
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Water bath (optional)
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Procedure:
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Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
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Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.343 mg of this compound.
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Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
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Vortex the solution thoroughly until the powder is completely dissolved.
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If dissolution is slow, gentle warming in a water bath (not exceeding 50°C) and brief sonication can be used to aid solubilization.
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Once fully dissolved, aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
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Store the aliquots at the recommended temperature.
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2. What are the optimal storage conditions for this compound?
While specific stability studies for this compound are not widely available, recommendations can be made based on the storage protocols for the structurally and chemically similar compound, AGK2.
Recommended Storage Conditions for this compound (based on AGK2 data)
| Form | Storage Temperature | Storage Duration |
| Powder | -20°C | Up to 3 years |
| In DMSO | -80°C | Up to 1 year |
| In DMSO | -20°C | Up to 6 months |
Note: It is strongly advised to avoid repeated freeze-thaw cycles of solutions. Aqueous solutions of this compound are not recommended for storage beyond a single day.
3. What are the potential degradation pathways for this compound in solution?
This compound, with its 2-cyano-3-(5-(2,5-dichlorophenyl)-2-furanyl)-N-8-quinolinyl-2-propenamide structure, may be susceptible to several degradation pathways:
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Hydrolysis: The acrylamide and cyano groups can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. This can lead to the formation of the corresponding carboxylic acid and other degradation products.
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Oxidation: The furan and quinoline rings, as well as the propenamide linker, could be susceptible to oxidation, particularly if exposed to air and light over extended periods.
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Photodegradation: Many organic molecules with conjugated double bond systems are sensitive to light. Exposure to UV or even ambient light could lead to isomerization or other photochemical reactions, resulting in loss of activity.
Workflow for Preventing this compound Degradation
4. What signaling pathways are relevant to this compound's active counterpart, AGK2?
This compound is an inactive control for AGK2, a potent and selective inhibitor of SIRT2. Understanding the signaling pathways involving SIRT2 is crucial for designing experiments with these compounds. SIRT2 is a NAD+-dependent deacetylase primarily located in the cytoplasm, where it targets several key proteins.
SIRT2-Mediated Deacetylation of α-Tubulin
SIRT2's best-characterized role is the deacetylation of α-tubulin at lysine-40. This process is important for regulating microtubule dynamics and stability, which in turn affects cell division, migration, and morphology.
SIRT2 in Glucose Metabolism
SIRT2 plays a role in glucose metabolism by deacetylating and thereby regulating the activity of key enzymes and transcription factors. For instance, SIRT2 can deacetylate phosphoenolpyruvate carboxykinase 1 (PEPCK1), a rate-limiting enzyme in gluconeogenesis.
SIRT2 and FOXO3 Signaling in Stress Response
SIRT2 can deacetylate the transcription factor FOXO3. This deacetylation can enhance FOXO3's DNA binding activity, leading to the expression of target genes involved in the oxidative stress response and apoptosis.
common pitfalls when using AGK7 as a control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AGK7 as a control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a control?
This compound is a chemical compound that is structurally similar to AGK2, a known inhibitor of Sirtuin 2 (SIRT2).[1][2] However, this compound is designed to be an inactive control, meaning it has significantly less inhibitory activity against SIRT2 and other sirtuins compared to AGK2.[1][2] Its primary purpose is to help researchers distinguish the specific effects of SIRT2 inhibition by AGK2 from any potential off-target or non-specific effects of the chemical scaffold itself. In essence, any biological effect observed with AGK2 but not with this compound can be more confidently attributed to SIRT2 inhibition.
Q2: What is the difference between this compound and AK-7?
This compound and AK-7 are different compounds and should not be used interchangeably. This compound is an inactive control for the SIRT2 inhibitor AGK2.[1] In contrast, AK-7 is a brain-permeable, selective SIRT2 inhibitor with a reported IC50 of 15.5 μM.[3] AK-7 has been shown to be neuroprotective in models of Parkinson's disease.[3] Always verify the identity and intended use of the specific compound you are working with.
Q3: What is the mechanism of action that this compound is intended to control for?
This compound serves as a control for the activity of AGK2, which inhibits SIRT2. SIRT2 is a type of enzyme called a deacetylase, which removes acetyl groups from proteins. A key substrate of SIRT2 is α-tubulin, a component of microtubules.[4] By deacetylating α-tubulin, SIRT2 plays a role in regulating microtubule dynamics and cell cycle progression. AGK2, by inhibiting SIRT2, leads to an increase in acetylated α-tubulin. This compound, being inactive, should not cause this effect.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a crystalline solid. For experimental use, it should be dissolved in a suitable solvent.
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Solubility: this compound is soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.
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Storage: this compound should be stored at -20°C for long-term stability, with some suppliers indicating stability for at least four years at this temperature.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected biological activity observed with this compound control. | Impure compound: The this compound lot may be contaminated with AGK2 or other active compounds. | - Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data.- If possible, independently verify the purity and identity of your this compound stock using analytical methods like HPLC or mass spectrometry. |
| Off-target effects: Although designed to be inactive, at high concentrations, this compound might exhibit unforeseen off-target effects. | - Perform a dose-response curve with this compound to identify a concentration range where it is truly inactive.- Ensure the concentration of this compound used as a control is equivalent to the concentration of AGK2 used in the experiment. | |
| Precipitation of this compound in cell culture media. | Low solubility in aqueous solutions: this compound has poor water solubility. The final concentration of the solvent (e.g., DMSO) in the media may be too low to keep it dissolved, or the this compound concentration may be too high. | - Ensure the final concentration of DMSO in your cell culture media is kept low (typically <0.5%) to avoid solvent-induced toxicity.- Prepare intermediate dilutions of your this compound stock in media before adding it to the final culture volume to facilitate better mixing and dissolution.- If precipitation persists, consider using a different solvent or a formulation aid, but be sure to include the same in your vehicle control. |
| Inconsistent results between experiments. | Instability of this compound in solution: this compound may degrade over time, especially if not stored properly or if subjected to multiple freeze-thaw cycles. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Aliquot your stock solution upon receipt to minimize freeze-thaw cycles. |
| No effect observed with the active compound (AGK2), making the this compound control difficult to interpret. | Experimental conditions not optimal for SIRT2 inhibition: The cell line used may not express sufficient levels of SIRT2, or the experimental endpoint may not be sensitive to SIRT2 inhibition. | - Confirm SIRT2 expression in your experimental model using techniques like Western blotting or RT-qPCR.- Use a positive control for SIRT2 inhibition, such as measuring the acetylation of α-tubulin, to validate your experimental system. |
Experimental Protocols & Methodologies
General Protocol for Using this compound as a Control in Cell-Based Assays
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Stock Solution Preparation:
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Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
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Aliquot the stock solution into small, single-use volumes and store at -20°C.
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-
Working Solution Preparation:
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On the day of the experiment, thaw a single aliquot of the this compound stock solution.
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Prepare a series of dilutions from the stock solution in your cell culture medium. It is crucial to prepare a parallel set of dilutions for your active compound (AGK2) and a vehicle control (medium with the same final concentration of DMSO).
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Cell Treatment:
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Plate your cells at the desired density and allow them to adhere or stabilize overnight.
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Remove the old medium and replace it with the medium containing the appropriate concentrations of this compound, AGK2, or the vehicle control.
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Incubate the cells for the desired experimental duration.
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Endpoint Analysis:
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After the incubation period, proceed with your chosen endpoint analysis (e.g., Western blot for acetylated tubulin, cell viability assay, etc.).
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Compare the results from the this compound-treated cells to both the vehicle control and the AGK2-treated cells. The ideal result is that the this compound-treated cells behave identically to the vehicle control, while the AGK2-treated cells show a specific effect.
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Visualizing the Role of this compound as a Control
To understand the experimental logic, it is helpful to visualize the workflow.
Caption: Experimental workflow using this compound as an inactive control.
The SIRT2 signaling pathway, which AGK2 targets and this compound should not, is a key aspect of these experiments.
Caption: The role of AGK2 and this compound in the SIRT2 signaling pathway.
References
Technical Support Center: Interpreting Unexpected Results with AGK7 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results encountered during experiments involving AGK7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use in experiments?
This compound is designed as an inactive control for AGK2, a cell-permeable and selective inhibitor of Sirtuin 2 (SIRT2).[1] Structurally, this compound is very similar to AGK2, differing only in the position of a nitrogen atom in the quinoline group.[1] This subtle change renders it significantly less active against SIRT2, with an IC50 value greater than 50 µM, compared to AGK2's IC50 of 3.5 µM.[1] Therefore, this compound's primary role is to serve as a negative control in experiments to help researchers distinguish the specific effects of SIRT2 inhibition by AGK2 from any potential off-target or non-specific effects of the chemical scaffold.
Q2: I am observing a cellular effect with my this compound control. What could be the cause?
Observing an effect with a supposedly inactive control like this compound can be perplexing. Several factors could contribute to this:
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High Concentrations: At concentrations significantly exceeding the recommended working concentration for AGK2, this compound may exhibit off-target effects. It is crucial to use this compound at the same concentration as AGK2.
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Compound Purity: The purity of the this compound batch should be verified. Impurities could be biologically active.
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Confusion with other molecules: The acronym "AGK" can refer to other molecules such as Acylglycerol Kinase (AGK) or Activin receptor-like kinase 7 (ALK7). It is essential to confirm the specific molecule being used.
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Cell Line Specific Effects: Some cell lines may be particularly sensitive to the chemical backbone of the AGK compounds, leading to unexpected phenotypes.
Q3: What is the known mechanism of action of the active compound, AGK2?
AGK2 is a selective inhibitor of SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases. SIRT2 has a variety of cellular targets and is involved in processes such as cell cycle regulation, cytoskeletal dynamics, and metabolism. By inhibiting SIRT2, AGK2 can lead to the hyperacetylation of SIRT2 substrates. For instance, AGK2 has been shown to suppress cell growth and migration by inhibiting the stability of Heat Shock Factor 1 (HSF1) protein.[2]
Troubleshooting Unexpected Results
Scenario 1: Unexpected Cytotoxicity or Apoptosis with this compound Treatment
You've treated your cells with this compound as a negative control, but you observe a significant increase in cell death or markers of apoptosis.
| Possible Cause | Troubleshooting Steps |
| High Concentration | Verify the final concentration of this compound used. Perform a dose-response curve with this compound to determine if the observed effect is concentration-dependent. |
| Off-Target Effects | At high concentrations, this compound might interact with other cellular targets. Review literature for known off-target effects of similar chemical scaffolds. |
| Contamination | Ensure the this compound stock solution is not contaminated. Prepare a fresh stock solution from a new vial. |
| Confusion with ALK7 | Activin receptor-like kinase 7 (ALK7) is a known inducer of apoptosis.[3][4][5] Confirm that you are using the SIRT2 inactive control this compound and not ALK7. |
Scenario 2: Altered Mitochondrial Function with this compound Treatment
Your experiment is designed to study mitochondrial function, and your this compound control group shows unexpected changes in mitochondrial membrane potential, oxygen consumption, or morphology.
| Possible Cause | Troubleshooting Steps |
| Confusion with Acylglycerol Kinase (AGK) | Acylglycerol kinase (AGK) is a mitochondrial protein that plays a role in mitochondrial function.[6][7][8] Deficiency in AGK can lead to mitochondrial dysfunction.[6][7][9] Double-check that the compound you are using is indeed the SIRT2 inactive control this compound. |
| Indirect Effects | The chemical scaffold of this compound, even with low biological activity, might have mild, unforeseen effects on sensitive mitochondrial parameters. |
| Experimental Artifact | Rule out any experimental artifacts by repeating the experiment with a freshly prepared solution of this compound and carefully calibrated equipment. |
Experimental Protocols
Protocol 1: Western Blot for HSF1 Protein Stability
This protocol is to assess the effect of AGK2 and this compound on the protein levels of HSF1, a known downstream target affected by SIRT2 inhibition.[2]
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Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the desired concentrations of AGK2, this compound, and a vehicle control (e.g., DMSO) for the specified time.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein onto an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against HSF1 overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Normalize HSF1 protein levels to a loading control such as β-actin or GAPDH.
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Protocol 2: Caspase-3 Activity Assay for Apoptosis
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, to quantify unexpected cell death.
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Cell Culture and Treatment: Plate cells in a 96-well plate and treat them with AGK2, this compound, a positive control for apoptosis (e.g., staurosporine), and a vehicle control.
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Cell Lysis: After the treatment period, lyse the cells according to the manufacturer's instructions for your chosen caspase-3 activity assay kit.
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Caspase-3 Activity Measurement:
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Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
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Incubate at 37°C for 1-2 hours, protected from light.
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Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
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Data Analysis: Normalize the caspase-3 activity to the total protein concentration or cell number for each sample.
Signaling Pathways and Workflows
Caption: AGK2 inhibits SIRT2, leading to increased HSF1 acetylation and subsequent degradation, which suppresses cell migration.
Caption: A logical workflow for troubleshooting unexpected experimental results observed with the this compound control compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sirtuin-inhibitors-ex527-and-agk2-suppress-cell-migration-by-inhibiting-hsf1-protein-stability - Ask this paper | Bohrium [bohrium.com]
- 3. Activin receptor-like kinase 7 induces apoptosis of pancreatic beta cells and beta cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activin receptor-like kinase-7 induces apoptosis through activation of MAPKs in a Smad3-dependent mechanism in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activin receptor-like kinase 7 induces apoptosis through up-regulation of Bax and down-regulation of Xiap in normal and malignant ovarian epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AGK regulates the progression to NASH by affecting mitochondria complex I function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AGK regulates the progression to NASH by affecting mitochondria complex I function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-MOL [m.x-mol.net]
- 9. researchgate.net [researchgate.net]
how to ensure AGK7 is functioning as an inactive control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure AGK7 is functioning as an inactive control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an inactive control?
This compound is a chemical compound that is structurally very similar to AGK2, a known inhibitor of the sirtuin 2 (SIRT2) enzyme.[1][2] The key difference lies in the position of a nitrogen atom in the quinoline group.[1][2] This subtle structural change significantly reduces its inhibitory activity against SIRT1 and SIRT2, making it an ideal negative control for experiments involving AGK2.[1][2] Using this compound allows researchers to distinguish the specific effects of SIRT2 inhibition by AGK2 from any potential off-target or non-specific effects of the chemical scaffold.
Q2: How do I confirm that my batch of this compound is inactive?
While this compound is designed to be inactive, it is good laboratory practice to validate its lack of activity in your specific experimental system. This can be achieved through a combination of in vitro and cell-based assays. A detailed protocol for this validation is provided in the "Experimental Protocols" section below. The key is to treat your samples with the same concentration of this compound as you would with the active compound (AGK2) and demonstrate that this compound does not produce the same biological effect.
Q3: What concentration of this compound should I use?
You should use the same concentration of this compound as the active compound (AGK2) you are using in your experiment. This ensures that any observed effects are due to the specific activity of AGK2 and not due to the concentration of the chemical compound itself.
Q4: What should I do if I observe an unexpected effect with this compound?
If you observe an unexpected biological effect when using this compound, consider the following troubleshooting steps:
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Confirm the Identity and Purity of this compound: Ensure that the compound you are using is indeed this compound and that its purity is high (>95%). Contamination with AGK2 or other impurities could lead to unexpected activity.
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Lower the Concentration: Although you should ideally use the same concentration as AGK2, try a lower concentration of this compound to see if the effect is dose-dependent. A non-specific effect might disappear at lower concentrations.
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Use an Alternative Inactive Control: If available, try a different inactive analog of AGK2 to see if the effect is specific to the this compound chemical structure.
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Consider Off-Target Effects: While designed to be inactive against SIRT2, at very high concentrations, any compound can have off-target effects. Consult the literature for any known off-target effects of the chemical class to which this compound belongs.
Data Presentation
Table 1: Comparison of IC50 Values for AGK2 and this compound
| Compound | Target | IC50 Value | Reference |
| AGK2 | SIRT2 | 3.5 µM | [1][2] |
| This compound | SIRT1 | > 50 µM | [1][2] |
| This compound | SIRT2 | > 50 µM | [1][2] |
| This compound | SIRT3 | > 5 µM | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Validation of this compound Inactivity using a SIRT2 Enzyme Assay
This protocol describes how to confirm the inactivity of this compound against SIRT2 in a biochemical assay.
Materials:
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Recombinant human SIRT2 enzyme
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Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)
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NAD+
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Assay buffer
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AGK2 (positive control)
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This compound (test compound)
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DMSO (vehicle control)
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96-well black plate
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Fluorometer
Procedure:
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Prepare Reagents:
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Prepare a stock solution of AGK2 and this compound in DMSO.
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Prepare serial dilutions of AGK2 and this compound in assay buffer.
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Prepare a solution of recombinant SIRT2 enzyme in assay buffer.
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Prepare a solution of the fluorogenic substrate and NAD+ in assay buffer.
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Set up the Assay:
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In a 96-well plate, add the assay buffer, SIRT2 enzyme, and either vehicle (DMSO), AGK2 (at a concentration known to inhibit SIRT2), or this compound (at the same concentration as AGK2).
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Incubate for 15 minutes at 37°C.
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Initiate the Reaction:
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Add the substrate and NAD+ solution to each well to start the reaction.
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Measure Fluorescence:
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Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 5 minutes for 60 minutes.
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Data Analysis:
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Calculate the rate of the enzymatic reaction for each condition.
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The reaction rate in the presence of AGK2 should be significantly lower than the vehicle control.
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The reaction rate in the presence of this compound should be comparable to the vehicle control, demonstrating its inactivity.
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Protocol 2: Cell-Based Validation of this compound Inactivity
This protocol describes how to confirm the inactivity of this compound in a cellular context by measuring a known downstream effect of SIRT2 inhibition. For example, SIRT2 is known to deacetylate α-tubulin.
Materials:
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Cell line of interest (e.g., HeLa)
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Cell culture medium and supplements
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AGK2 (positive control)
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This compound (test compound)
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DMSO (vehicle control)
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Lysis buffer
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Antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), and appropriate secondary antibodies.
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Western blotting reagents and equipment.
Procedure:
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Cell Treatment:
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Plate cells and allow them to adhere overnight.
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Treat the cells with vehicle (DMSO), AGK2 (at a concentration known to increase α-tubulin acetylation), or this compound (at the same concentration as AGK2) for the desired time (e.g., 24 hours).
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Protein Extraction:
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Wash the cells with PBS and lyse them using lysis buffer.
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Quantify the protein concentration of the lysates.
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Western Blotting:
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Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and probe with primary antibodies against acetylated-α-tubulin and total α-tubulin.
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Incubate with appropriate HRP-conjugated secondary antibodies.
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Detection and Analysis:
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Detect the protein bands using a chemiluminescence substrate.
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Quantify the band intensities and normalize the level of acetylated-α-tubulin to total α-tubulin.
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Treatment with AGK2 should show a significant increase in acetylated-α-tubulin compared to the vehicle control.
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Treatment with this compound should show no significant change in acetylated-α-tubulin levels compared to the vehicle control.
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Visualizations
Caption: Workflow for validating this compound as an inactive control.
Caption: Simplified signaling pathway showing the action of AGK2 and this compound on SIRT2.
Caption: Logical relationship between AGK2 and this compound in inhibiting SIRT2.
References
potential off-target effects of AGK7 at high concentrations
Welcome to the technical support center for AGK7. This resource provides essential information, troubleshooting guides, and answers to frequently asked questions for researchers, scientists, and drug development professionals using this compound in their experiments.
Understanding this compound and Related Compounds
A critical point of clarification for researchers is the distinction between this compound, AGK2, and AK-7. Confusion between these compounds can lead to misinterpretation of experimental results.
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This compound : This compound is the inactive control for AGK2.[1][2][3] It is structurally very similar to AGK2 but lacks significant inhibitory activity against sirtuins.[1][3] It is intended for use in experiments to control for any potential off-target or vehicle effects of AGK2 that are independent of SIRT2 inhibition.
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AGK2 : A cell-permeable, selective inhibitor of Sirtuin 2 (SIRT2).[1][3][4] It is used to study the biological roles of SIRT2.
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AK-7 : A distinct, brain-permeable inhibitor of SIRT2.[4][5][6] It is often used in neurodegeneration research.[5][6] Due to its potent activity, discussions around off-target effects are highly relevant to this compound.
FAQs for this compound (The Inactive Control)
This section addresses common questions about the proper use and potential issues with the inactive control compound, this compound.
Q1: What is the intended purpose of this compound?
A1: this compound is designed to be used as a negative control alongside the active SIRT2 inhibitor, AGK2.[1][3] Because it is structurally similar to AGK2 but lacks significant SIRT2 inhibitory activity, it helps researchers differentiate between cellular effects caused by SIRT2 inhibition and those caused by the chemical scaffold of the compound or the solvent.
Q2: At what concentration should I use this compound?
A2: this compound should be used at the same concentration as its active counterpart, AGK2, in your experiments. This ensures a proper control for any concentration-dependent, non-SIRT2-related effects.
Q3: this compound is showing a biological effect in my assay. Is this an "off-target" effect?
A3: Since this compound is designed to be inactive against SIRT2, any observed biological effect could be considered a non-specific or "off-target" effect of the chemical structure. This is precisely why it is used as a control: to identify and account for such phenomena. If this compound produces an effect, it suggests that the effect observed with AGK2 at the same concentration may not be solely due to SIRT2 inhibition.
Q4: I'm having trouble dissolving this compound. What are the recommended solvents?
A4: this compound has limited solubility. It is soluble in DMSO at approximately 0.5 mg/ml and in DMF at approximately 0.2 mg/ml.[1][3][7] Prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration in your assay, as high concentrations of DMSO or DMF can have their own cellular effects.
Q5: Could high concentrations of this compound induce cytotoxicity?
A5: Like many small molecules, high concentrations of this compound could potentially induce cytotoxicity independent of any specific protein target. If you suspect cytotoxicity, it is crucial to perform a dose-response experiment to determine the toxicity threshold in your specific cell type. See the protocol for a general cytotoxicity assay below.
Quantitative Data: Sirtuin Inhibition Profile
The following table summarizes the inhibitory activity of this compound and its active counterpart AGK2 against human sirtuins 1, 2, and 3. Data is presented as IC50 values, the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference |
| AGK2 (Active Inhibitor) | >50 | 3.5 | >50 | [1][3] |
| This compound (Inactive Control) | >50 | >50 | >5 | [1][3] |
Potential Off-Target Effects of the Active Inhibitor AK-7
While this compound is an inactive control, researchers investigating SIRT2 inhibition may be concerned about the off-target effects of active inhibitors. The SIRT2 inhibitor AK-7 has been reported to influence several signaling pathways, which could be considered off-target effects depending on the experimental context.
Known Pathway Interactions for AK-7:
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NF-κB and MAP Kinase Pathways : In a murine model of COPD, administration of AK-7 was found to decrease the expression of phosphorylated NF-κB, p38, Erk, and JNK.[8] This suggests that at therapeutic concentrations, AK-7 can modulate key inflammatory and stress-response pathways.
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CREB/BDNF Pathway : In a mouse model of depression, chronic treatment with AK-7 led to an antidepressant-like effect. This was associated with increased mRNA levels of CREB and NTRK2, and increased protein levels of CREB1, BDNF, and NTRK2, indicating an influence on pathways related to neuroplasticity.
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Neuroprotection : AK-7 has shown neuroprotective effects in models of Parkinson's Disease.[5] These effects are thought to be mediated by its inhibition of SIRT2, but the downstream pathways are complex and may involve multiple cellular processes.
Diagrams and Visualizations
Experimental Workflow
Caption: Logic workflow for using this compound as a negative control.
Signaling Pathways Modulated by AK-7
Caption: Signaling pathways influenced by the SIRT2 inhibitor AK-7.
Experimental Protocols
Protocol: General Cytotoxicity Assessment (MTT Assay)
This protocol provides a general method to assess potential cytotoxicity of this compound at high concentrations.
Objective: To determine the concentration at which this compound exhibits cytotoxic effects in a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (and AGK2 for comparison, optional)
-
DMSO (or other appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 1000x stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in complete medium. A typical concentration range to test for off-target toxicity might be from 1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature on a shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
Cell Viability (%) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Plot the cell viability against the log of the this compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in media after adding this compound stock. | Poor solubility of this compound at the final concentration. | - Ensure the final DMSO/DMF concentration is as high as tolerable for your cells (typically <0.5%).- Prepare the final dilution in pre-warmed media and vortex thoroughly before adding to cells.- Re-evaluate the required concentration; use the lowest effective concentration possible. |
| Unexpected cell death or stress observed in this compound-treated (control) group. | High concentration of this compound is causing non-specific cytotoxicity. | - Perform a dose-response cytotoxicity assay (see protocol above) to find the non-toxic concentration range for your cell line.- Lower the concentration of this compound (and consequently AGK2) used in the experiment. |
| This compound control group shows the same effect as the AGK2-treated group. | The observed phenotype is not mediated by SIRT2 inhibition but is a non-specific effect of the compound's chemical scaffold. | - This is a valid experimental result. Conclude that the effect of AGK2 under these conditions is likely off-target.- Consider using a structurally different SIRT2 inhibitor to confirm the phenotype is truly SIRT2-dependent. |
| Variable results between experiments. | Inconsistent dissolution of this compound stock. | - Always prepare fresh dilutions from a master stock for each experiment.- Ensure the stock solution is fully dissolved before making dilutions. Briefly warm and vortex if necessary. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | CAS 304896-21-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. scbt.com [scbt.com]
- 5. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - CD Biosynsis [biosynsis.com]
- 8. Inhibiting SIRT-2 by AK-7 restrains airway inflammation and oxidative damage promoting lung resurgence through NF-kB and MAP kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AGK7 and SIRT2 Inhibition Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reliability of experiments utilizing AGK7 as a negative control for the SIRT2 inhibitor, AGK2.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving AGK2 and its inactive control, this compound.
| Observation | Potential Cause | Recommended Action |
| High background signal or unexpected activity in this compound-treated control group. | 1. Contamination of this compound stock: The this compound compound may be contaminated with AGK2 or another active compound. 2. Off-target effects of this compound at high concentrations: Although designed as an inactive control, at very high concentrations, this compound might exhibit non-specific effects.[1] 3. Cellular stress response: High concentrations of DMSO (the solvent for this compound) or the compound itself could be inducing a stress response in the cells. | 1. Verify this compound purity: If possible, verify the purity of your this compound stock using analytical methods. Purchase from a reputable supplier. 2. Optimize this compound concentration: Perform a dose-response curve with this compound alone to determine the highest concentration that does not produce a biological effect. 3. Solvent control: Always include a vehicle-only (e.g., DMSO) control group to assess the effect of the solvent on your experimental system. |
| AGK2 treatment shows no effect or a weaker than expected effect. | 1. Incorrect dosage: The concentration of AGK2 may be too low to effectively inhibit SIRT2 in your specific cell type or experimental conditions. 2. Compound instability: AGK2 may have degraded due to improper storage or handling. 3. Low SIRT2 expression: The target protein, SIRT2, may not be expressed at a high enough level in your cells to produce a measurable effect upon inhibition. 4. Cellular context: The specific signaling pathway being investigated may not be sensitive to SIRT2 inhibition in your chosen cell line. | 1. Perform a dose-response experiment: Test a range of AGK2 concentrations to determine the optimal dose for your experiment. 2. Check compound integrity: Ensure AGK2 has been stored correctly (typically at -20°C). Prepare fresh dilutions for each experiment. 3. Confirm SIRT2 expression: Verify the expression of SIRT2 in your cell line using Western blot or qPCR. 4. Literature review: Consult the literature to confirm that SIRT2 inhibition is expected to have an effect in your experimental model. |
| Variability between replicate experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or growth media can lead to inconsistent results. 2. Pipetting errors: Inaccurate pipetting of small volumes of concentrated compounds can lead to significant variations in the final concentration. 3. Edge effects in multi-well plates: Cells in the outer wells of a plate can behave differently due to temperature and humidity gradients. | 1. Standardize cell culture: Use cells of a similar passage number and seed them at a consistent density. Ensure media and supplements are consistent. 2. Use calibrated pipettes: Ensure your pipettes are properly calibrated, especially for small volumes. Prepare master mixes of your compounds to minimize pipetting variability. 3. Avoid using outer wells: Whenever possible, avoid using the outermost wells of your plates for experimental samples. Fill them with media to maintain a humidified environment. |
| Unexpected cell death in both AGK2 and this compound treated groups. | 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 2. Compound-induced cytotoxicity: At high concentrations, both AGK2 and this compound may have cytotoxic effects unrelated to SIRT2 inhibition. | 1. Optimize solvent concentration: Keep the final concentration of the solvent as low as possible (typically <0.1%). Include a solvent-only control. 2. Perform a cytotoxicity assay: Use an assay like MTT or trypan blue exclusion to determine the cytotoxic concentrations of both AGK2 and this compound in your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in my experiments?
A1: this compound is a structural analog of AGK2, a selective SIRT2 inhibitor. However, this compound is designed to be inactive against SIRT2 and other sirtuins.[1] Its primary purpose is to serve as a negative control to ensure that the observed effects of AGK2 are due to the specific inhibition of SIRT2 and not due to off-target effects or the chemical scaffold of the compound.
Q2: What are the recommended concentrations for AGK2 and this compound?
A2: The optimal concentration of AGK2 will vary depending on the cell type and the specific biological question. A typical starting point is in the low micromolar range (e.g., 1-10 µM). It is crucial to perform a dose-response curve to determine the effective concentration for your system. For this compound, the same concentration as the active compound (AGK2) should be used as a negative control.
Q3: How should I prepare and store AGK2 and this compound?
A3: Both AGK2 and this compound are typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. These stock solutions should be stored at -20°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the expected cellular effects of SIRT2 inhibition by AGK2?
A4: SIRT2 is a deacetylase involved in various cellular processes. Its inhibition by AGK2 can lead to a range of effects, including:
-
Increased acetylation of SIRT2 substrates: A primary and direct effect is the hyperacetylation of SIRT2 targets, such as α-tubulin.
-
Alterations in cell cycle progression.
-
Induction of apoptosis.
-
Modulation of inflammatory responses.
-
Changes in cellular metabolism.
The specific effects will depend on the cellular context and the experimental model.
Q5: What should I do if I observe an effect with my this compound control?
A5: If you observe a biological effect in your this compound-treated control group, it is important to investigate the cause. Refer to the troubleshooting guide above. The primary steps are to confirm the purity of your this compound, perform a dose-response with this compound alone to check for concentration-dependent off-target effects, and ensure that the solvent concentration is not causing the issue.
Experimental Protocols
Protocol 1: Western Blot Analysis of α-tubulin Acetylation
This protocol describes how to assess the inhibitory activity of AGK2 on SIRT2 by measuring the acetylation of its known substrate, α-tubulin.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
AGK2 (SIRT2 inhibitor)
-
This compound (inactive control)
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-SIRT2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
Compound Treatment: Prepare fresh dilutions of AGK2, this compound, and DMSO in complete cell culture medium. A typical final concentration for AGK2 is 5-10 µM. Treat the cells for a predetermined time (e.g., 6-24 hours). Include the following groups:
-
Untreated control
-
Vehicle control (DMSO)
-
This compound (inactive control) at the same concentration as AGK2
-
AGK2 (SIRT2 inhibitor)
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of SIRT2 inhibition on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
AGK2, this compound, and DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of AGK2 and this compound, including a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
SIRT2 Signaling Pathway
SIRT2 is a deacetylase that primarily functions in the cytoplasm and influences various cellular processes. Inhibition of SIRT2 by AGK2 is expected to increase the acetylation of its substrates, leading to downstream cellular effects.
Caption: AGK2 inhibits SIRT2, leading to increased α-tubulin acetylation.
Experimental Workflow for Investigating SIRT2 Inhibition
This diagram outlines a typical workflow for studying the effects of the SIRT2 inhibitor AGK2, using this compound as a negative control.
Caption: A logical workflow for studying SIRT2 inhibition.
Troubleshooting Logic Flow
This diagram provides a logical flow for troubleshooting unexpected results in experiments using AGK2 and this compound.
Caption: A decision tree for troubleshooting AGK2/AGK7 experiments.
References
Validation & Comparative
Validating SIRT2-Specific Effects: A Comparative Guide to Using AGK7 as an Inactive Control
In the pursuit of elucidating the precise cellular functions of Sirtuin 2 (SIRT2) and developing targeted therapeutics, the use of selective chemical probes is indispensable. However, a critical aspect of employing such inhibitors is the validation that the observed biological effects are indeed a consequence of on-target SIRT2 inhibition and not due to off-target interactions. This guide provides a framework for researchers, scientists, and drug development professionals on how to rigorously validate SIRT2-specific effects using the selective SIRT2 inhibitor AGK2 in conjunction with its structurally similar but inactive analog, AGK7, as a negative control.
The Principle of Using an Inactive Control
This compound serves as an ideal negative control for experiments involving the SIRT2 inhibitor AGK2. While AGK2 is a cell-permeable and selective inhibitor of SIRT2, this compound is structurally analogous but lacks significant inhibitory activity against SIRT2 and other sirtuins.[1] The purpose of including this compound in experimental designs is to differentiate the specific effects of SIRT2 inhibition from any non-specific or off-target effects of the chemical scaffold shared by both AGK2 and this compound. A true SIRT2-dependent effect should be observed with AGK2 treatment but not with this compound or the vehicle control (e.g., DMSO).
Data Presentation: Comparative Analysis of SIRT2 Inhibition
To illustrate the validation principle, this section presents data from a study that employed a selective SIRT2 inhibitor alongside its inactive analog to investigate the role of SIRT2 in regulating α-tubulin acetylation and cell migration. While this example does not use AGK2/AGK7, the experimental design and the interpretation of the data are directly applicable.
Table 1: Effect of SIRT2 Inhibition on α-Tubulin Acetylation
| Treatment (Concentration) | Fold Change in Acetylated α-Tubulin (Normalized to Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 1.0 | ± 0.15 |
| SIRT2 Inhibitor (10 µM) | 3.2 | ± 0.4 |
| Inactive Analog (10 µM) | 1.1 | ± 0.2 |
This table summarizes data from western blot analysis, demonstrating that only the active SIRT2 inhibitor, and not its inactive counterpart, leads to a significant increase in the acetylation of its known substrate, α-tublin.
Table 2: Effect of SIRT2 Inhibition on Cancer Cell Migration
| Treatment (Concentration) | Wound Closure (%) | Standard Deviation |
| Vehicle (DMSO) | 95 | ± 5 |
| SIRT2 Inhibitor (10 µM) | 40 | ± 7 |
| Inactive Analog (10 µM) | 92 | ± 6 |
This table presents data from a wound-healing (scratch) assay, showing that the active SIRT2 inhibitor significantly impedes cell migration, while the inactive analog has no effect compared to the vehicle control, indicating the effect is SIRT2-specific.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and the experimental workflow for validating SIRT2-specific effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for Acetylated α-Tubulin
Objective: To quantify the change in α-tubulin acetylation upon treatment with a SIRT2 inhibitor and its inactive control.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with the vehicle (e.g., DMSO), AGK2 (e.g., 10 µM), and this compound (e.g., 10 µM) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (including trichostatin A and nicotinamide).
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C.
-
As a loading control, also probe a separate membrane or the same membrane after stripping with a primary antibody against total α-tubulin or a housekeeping protein like GAPDH.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
-
Wound-Healing (Scratch) Assay for Cell Migration
Objective: To assess the effect of SIRT2 inhibition on the collective migration of a cell population.
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate to form a confluent monolayer.
-
-
Creating the "Wound":
-
Once confluent, create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh media containing the vehicle, AGK2, or this compound to the respective wells.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at subsequent time points (e.g., every 6 or 12 hours) until the wound in the control well is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point for each condition using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
-
Compare the rate of wound closure between the different treatment groups.
-
Conclusion
The rigorous validation of on-target effects is paramount in the study of enzyme inhibitors. The use of an inactive control like this compound alongside its active counterpart AGK2 provides a robust method to dissect the specific contributions of SIRT2 from other potential cellular effects of the chemical compound. By incorporating this comparative approach into experimental designs, researchers can generate more reliable and interpretable data, thereby advancing our understanding of SIRT2 biology and its potential as a therapeutic target.
References
Validating Phenotypic Outcomes: A Comparative Guide to the AGK7 Control
For researchers, scientists, and drug development professionals investigating the role of sirtuin 2 (SIRT2) in various cellular processes, the use of specific chemical probes is paramount. This guide provides a comparative analysis of the potent SIRT2 inhibitor, AGK2, and its structurally similar but inactive control, AGK7, for the robust validation of phenotypic outcomes.
Mechanism of Action: A Tale of Two Molecules
AGK2 is a cell-permeable and selective inhibitor of SIRT2, a member of the NAD+-dependent deacetylase family of sirtuins.[1] SIRT2 has been implicated in a variety of cellular processes, including cytoskeletal regulation, cell cycle control, and neurodegeneration.[2] The inhibitory activity of AGK2 allows for the elucidation of SIRT2's function in these pathways.
This compound was designed as an inactive control for AGK2.[3][4] It shares a high degree of structural similarity with AGK2, with the only difference being the position of a nitrogen atom within the quinoline group.[3][4] This subtle structural change drastically reduces its inhibitory activity against SIRT2 and other sirtuins, making it an ideal tool to control for any non-SIRT2-mediated effects of the chemical scaffold.
Comparative Inhibitory Activity
The differential activity of AGK2 and this compound against sirtuin enzymes is the cornerstone of their utility in tandem. The half-maximal inhibitory concentration (IC50) values clearly demonstrate the potent and selective nature of AGK2 against SIRT2, in stark contrast to the negligible activity of this compound.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| AGK2 | >50 | 3.5 | >50 |
| This compound | >50 | >50 | >5 |
Data sourced from manufacturer datasheets.[3][4]
Validating Phenotypic Outcomes in a Parkinson's Disease Model
A seminal study by Outeiro et al. in Science (2007) provides a compelling example of using this compound to validate the phenotypic outcomes of SIRT2 inhibition in a cellular model of Parkinson's disease.[5] The study investigated the role of SIRT2 in α-synuclein-mediated toxicity, a key pathological feature of the disease.
Key Experimental Findings:
-
α-Synuclein Inclusion Morphology: Treatment of cells overexpressing α-synuclein with the SIRT2 inhibitor AGK2 resulted in a significant change in the morphology of α-synuclein inclusions, shifting from multiple small aggregates to a single large inclusion. This effect was not observed in cells treated with the inactive control, this compound.
-
Toxicity Rescue: Inhibition of SIRT2 by AGK2 protected against α-synuclein-mediated cell death. In contrast, treatment with this compound did not confer a similar protective effect, demonstrating that the observed rescue was a direct consequence of SIRT2 inhibition.
The following table summarizes the key quantitative data from this study, highlighting the differential effects of AGK2 and this compound.
| Treatment | Percentage of Cells with Single Large Inclusion | Cell Viability (% of Control) |
| Vehicle (DMSO) | ~10% | 100% |
| AGK2 (10 µM) | ~40% | ~120% |
| This compound (10 µM) | ~10% | ~100% |
Data are approximations based on the graphical representations in Outeiro et al., Science (2007).[5]
Experimental Protocols
To facilitate the replication and adaptation of these validation experiments, detailed methodologies are provided below, based on the protocols described in Outeiro et al. (2007).[5]
Cell Culture and Transfection:
-
Human neuroglioma (H4) cells are cultured in Opti-MEM supplemented with 10% fetal bovine serum.
-
Cells are transiently transfected with a plasmid encoding human α-synuclein using a suitable lipid-based transfection reagent.
-
24 hours post-transfection, the cells are treated with either the vehicle (DMSO), AGK2 (10 µM), or this compound (10 µM).
Immunocytochemistry for α-Synuclein Inclusion Morphology:
-
48 hours after treatment, cells are fixed with 4% paraformaldehyde.
-
Cells are permeabilized with 0.1% Triton X-100 in phosphate-buffered saline (PBS).
-
Non-specific binding is blocked with 10% goat serum in PBS.
-
Cells are incubated with a primary antibody against α-synuclein overnight at 4°C.
-
After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted, and images are acquired using a fluorescence microscope.
-
The percentage of cells exhibiting a single large inclusion versus multiple small inclusions is quantified.
Cell Viability Assay:
-
Cell viability can be assessed using a standard MTT or similar colorimetric assay.
-
48 hours after treatment, the assay reagent is added to the cell culture medium.
-
Following incubation according to the manufacturer's instructions, the absorbance is measured at the appropriate wavelength.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.
References
AGK7 in the Landscape of Inactive Sirtuin Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, the use of precise chemical probes is paramount for elucidating the complex roles of sirtuins in health and disease. Active-site-directed probes are invaluable tools for studying enzyme function, but their utility is critically dependent on the availability of appropriate negative controls. AGK7 has emerged as a widely used inactive control for the SIRT2 inhibitor AGK2. This guide provides a comprehensive comparison of this compound with other strategies for establishing inactive sirtuin probes, supported by experimental data and detailed protocols.
Introduction to Sirtuin Probes
Sirtuins are a family of NAD+-dependent lysine deacylases that play crucial roles in a myriad of cellular processes, including metabolism, DNA repair, and inflammation.[1][2] Chemical probes that modulate sirtuin activity are essential for dissecting their biological functions and for therapeutic development. These probes can be broadly categorized as inhibitors, activators, and activity-based probes (ABPs). The validation of these tools requires rigorous controls to ensure that observed biological effects are due to on-target activity. An inactive probe, structurally similar to its active counterpart but lacking inhibitory or labeling activity, is an ideal negative control.
This compound: A Dedicated Inactive Control for SIRT2 Inhibition
This compound is a close structural analog of AGK2, a selective inhibitor of SIRT2.[3][4] The only structural difference between the two molecules is the position of a nitrogen atom within the quinoline group.[3][4] This seemingly minor modification drastically reduces the inhibitory activity of this compound against SIRT1 and SIRT2, making it an excellent negative control for experiments involving AGK2.[3][4]
The primary utility of this compound is to differentiate between on-target effects of SIRT2 inhibition by AGK2 and potential off-target effects of the chemical scaffold itself. By treating a biological system with this compound alongside AGK2, researchers can confidently attribute any observed changes that are unique to the AGK2-treated group to the specific inhibition of SIRT2.
Comparison of Inactivity Strategies
While this compound provides a clear example of a dedicated inactive small molecule control, other strategies are employed to validate the specificity of different types of sirtuin probes, particularly for activity-based probes (ABPs). ABPs are designed to covalently modify the active site of an enzyme, providing a direct readout of its activity.[5] Demonstrating the inactivity or specificity of these probes often involves competition experiments or the use of genetically encoded inactive mutants.
| Probe/Strategy | Principle of Inactivity | Advantages | Disadvantages |
| This compound | Structural analog with minimal activity | Direct comparison of on-target vs. off-target effects of the chemical scaffold. | Specific to the AGK2 scaffold; not a universal inactive probe. |
| Competition with known inhibitors | Pre-treatment with a known inhibitor prevents ABP labeling | Confirms that the ABP targets the same active site as the inhibitor. | Relies on the availability and specificity of a known inhibitor. |
| Catalytically inactive mutants | Genetic alteration of the active site (e.g., H133Y in SIRT6) prevents ABP labeling.[1] | Provides a clean genetic control for on-target engagement. | Requires genetic manipulation of the system; may not account for all scaffold-related off-target effects. |
| Structurally distinct inactive compounds | Use of a chemically unrelated compound as a negative control | Can help rule out broad, non-specific chemical effects. | Does not control for off-target effects of the specific active probe's scaffold. |
Quantitative Comparison of Sirtuin Probe Activity
The following table summarizes the inhibitory activity (IC50 values) of this compound and its active counterpart AGK2 against various sirtuin isoforms. For comparison, data for other representative sirtuin inhibitors and probes are also included.
| Compound | Target Sirtuin(s) | IC50 (µM) | Reference |
| This compound | SIRT1 | >50 | [3][4] |
| SIRT2 | >50 | [3][4] | |
| SIRT3 | >5 | [3] | |
| AGK2 | SIRT2 | 3.5 | [6] |
| SIRT1 | >50 (at 10-fold higher concentration than SIRT2 IC50) | [4] | |
| SIRT3 | >50 (at 10-fold higher concentration than SIRT2 IC50) | [4] | |
| p53 ABP | SIRT1 | 0.11 ± 0.01 | [5] |
| SIRT2 | 0.64 ± 0.12 | [5] | |
| SIRT3 | 4.6 ± 0.5 | [5] | |
| Probe 5 (SIRT5 selective) | SIRT5 | 3.2 ± 0.4 | [4] |
| EX-527 | SIRT1 | - | [6] |
| SIRT2 | >200-fold selectivity for SIRT1 | [6] | |
| SIRT3 | ~500-fold selectivity for SIRT1 | [6] |
Experimental Protocols
Accurate determination of sirtuin probe activity and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for common in vitro and cellular assays.
In Vitro Sirtuin Activity/Inhibition Assay (HPLC-based)
This assay measures the deacetylation of a peptide substrate by a sirtuin enzyme, with the product and remaining substrate quantified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3)
-
Acetylated peptide substrate (e.g., H3K9Ac for SIRT2/3, p53K382Ac for SIRT1)[4][7]
-
NAD+
-
Assay Buffer: 100 mM phosphate buffer, pH 7.5[4]
-
Test compounds (e.g., this compound, AGK2) dissolved in DMSO
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing 500 µM NAD+ and 500 µM peptide substrate in assay buffer.[4][7]
-
Add varying concentrations of the test compound (or DMSO as a vehicle control).
-
Initiate the reaction by adding 10 µM of the sirtuin enzyme.[4][7]
-
Incubate the reaction at 37°C. The incubation time should be optimized to ensure less than 15% substrate conversion.[4][7]
-
Analyze the samples by HPLC to separate and quantify the acetylated and deacetylated peptide.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Sirtuin Activity Assay (Western Blot-based)
This assay assesses the ability of a sirtuin probe to alter the acetylation status of a known cellular substrate.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Cell culture reagents
-
Test compounds (e.g., this compound, AGK2)
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A for HDACs)
-
Primary antibodies against the acetylated substrate (e.g., anti-acetyl-α-tubulin for SIRT2) and total protein (e.g., anti-α-tubulin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence detection reagents
-
Western blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the test compounds (this compound, AGK2) or vehicle control for a specified time (e.g., 12-24 hours).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the acetylated substrate.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to control for loading.
-
Quantify the band intensities to determine the relative change in substrate acetylation. An increase in acetylation upon treatment with an inhibitor (like AGK2) compared to the inactive control (this compound) indicates on-target activity.
Visualizing Sirtuin Activity and Inhibition
The following diagrams illustrate the mechanism of sirtuin deacetylation and the experimental workflows for validating sirtuin probes.
Caption: Sirtuin Deacetylation and Inhibition Pathway.
Caption: Experimental Workflow for Probe Validation.
Conclusion
This compound serves as an exemplary inactive control probe for the SIRT2 inhibitor AGK2, enabling researchers to dissect the specific consequences of SIRT2 inhibition. While dedicated inactive analogs like this compound are the gold standard, other robust strategies, such as competition assays and the use of catalytically inactive mutants, are essential for validating the specificity of other classes of sirtuin probes, including activity-based probes. The careful selection and implementation of appropriate negative controls, guided by the principles and protocols outlined in this guide, are critical for generating reliable and reproducible data in the field of sirtuin biology and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Multifunctional activity-based chemical probes for sirtuins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02133E [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Development of Activity-Based Chemical Probes for Human Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of activity-based probes for the protein deacylase Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Multifunctional activity-based chemical probes for sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
Evidence for AGK7's Lack of Effect on Mitochondrial Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of AGK7 and the selective Sirtuin 2 (SIRT2) inhibitor, AGK2, on mitochondrial function. The evidence presented herein demonstrates that this compound, as a well-established inactive control, does not significantly impact key mitochondrial processes, making it a suitable negative control for studies involving SIRT2 inhibition.
Introduction
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that is predominantly localized in the cytoplasm but has also been found to associate with mitochondria. It plays a role in various cellular processes, including metabolic regulation and mitochondrial homeostasis. The pharmacological inhibitor AGK2 is a selective inhibitor of SIRT2 (IC50 = 3.5 µM), with significantly less activity against SIRT1 and SIRT3. Its structural analog, this compound, is designed as an inactive control, differing only in the position of a nitrogen atom in the quinoline group. This structural difference renders this compound largely incapable of inhibiting SIRT1 and SIRT2 (IC50 > 50 µM) and SIRT3 (IC50 > 5 µM) at concentrations where AGK2 is active.[1] This guide will detail the expected lack of mitochondrial effects from this compound by comparing it to the known mitochondrial perturbations caused by SIRT2 inhibition with AGK2.
Data Presentation: AGK2 vs. This compound
The following tables summarize the effects of AGK2 on mitochondrial function. As an inactive control, this compound is expected to show no significant deviation from untreated or vehicle-treated controls in these assays. While direct comparative studies measuring the mitochondrial effects of this compound are not extensively published, its established role as an inactive analog in numerous studies underpins the data presented below.[2][3]
Table 1: Comparative Effects on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Treatment | Basal Respiration | ATP Production | Maximal Respiration | Spare Respiratory Capacity |
| Vehicle Control | Baseline | Baseline | Baseline | Baseline |
| AGK2 | Decreased | Decreased | Decreased | Decreased |
| This compound (Expected) | No Significant Change | No Significant Change | No Significant Change | No Significant Change |
Table 2: Comparative Effects on Mitochondrial Membrane Potential (ΔΨm) and ATP Levels
| Treatment | Mitochondrial Membrane Potential (ΔΨm) | Cellular ATP Levels |
| Vehicle Control | Stable | Normal |
| AGK2 | Depolarization (Decrease) | Decreased |
| This compound (Expected) | No Significant Change | No Significant Change |
Experimental Protocols
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR) using Seahorse XF Cell Mito Stress Test
This protocol outlines the measurement of key mitochondrial respiration parameters.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mito Stress Test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
-
Cells of interest
-
AGK2 and this compound compounds
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of AGK2, this compound, or vehicle control for the specified duration.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Load Cartridge: Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A in the designated ports.
-
Seahorse Analysis: Calibrate the instrument with the loaded cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the Seahorse XF Cell Mito Stress Test protocol. The instrument will measure OCR at baseline and after the sequential injection of the mitochondrial stressors.
-
Data Normalization: After the assay, normalize the OCR data to cell number or protein concentration per well.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using Tetramethylrhodamine, Ethyl Ester (TMRE)
This protocol describes the use of the fluorescent dye TMRE to assess changes in mitochondrial membrane potential.
Materials:
-
Fluorescence microscope or plate reader
-
TMRE stock solution (in DMSO)
-
Cell culture medium
-
FCCP (as a positive control for depolarization)
-
Cells of interest
-
AGK2 and this compound compounds
Procedure:
-
Cell Culture and Treatment: Culture cells on a suitable imaging plate (e.g., glass-bottom dish or 96-well black-walled plate). Treat cells with AGK2, this compound, or vehicle control for the desired time.
-
TMRE Staining: Prepare a working solution of TMRE in pre-warmed cell culture medium (typically 25-500 nM, cell-type dependent). Remove the treatment medium and add the TMRE-containing medium to the cells.
-
Incubation: Incubate the cells with TMRE for 15-30 minutes at 37°C, protected from light.
-
Washing (Optional but Recommended): Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye and reduce background fluorescence.
-
Imaging and Analysis: Acquire fluorescent images using a fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine channel). Alternatively, quantify the fluorescence intensity using a microplate reader. A decrease in TMRE fluorescence intensity is indicative of mitochondrial membrane depolarization. FCCP can be used as a positive control to induce complete depolarization.
Mandatory Visualization
References
AGK7 vs. AGK2: A Comparative Analysis of Differential Gene Expression
In the landscape of epigenetic modulators, the sirtuin family of deacetylases has garnered significant attention for its role in regulating gene expression and various cellular processes. Specifically, Sirtuin 2 (SIRT2) has emerged as a key therapeutic target in a range of diseases, from neurodegenerative disorders to cancer and viral infections. This guide provides a detailed comparison of two closely related compounds, AGK2 and AGK7, focusing on their impact on differential gene expression, supported by experimental data.
AGK2 is a well-characterized, cell-permeable, and selective inhibitor of SIRT2.[1][2] In contrast, This compound serves as an inactive control in experimental settings.[3] Despite their structural similarity, differing only in the position of a nitrogen atom in the quinoline group, their biological activities are markedly different, providing a clear basis for comparative analysis.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for AGK2 and this compound, highlighting their differential effects on SIRT2 inhibition and downstream biological processes.
| Parameter | AGK2 | This compound | Reference |
| SIRT2 IC50 | 3.5 µM | > 50 µM | [1][3] |
| SIRT1 IC50 | > 50 µM | > 50 µM | [1][3] |
| SIRT3 IC50 | > 50 µM | > 5 µM | [1][3] |
| Effect on HBV pgRNA and subgenomic S mRNAs | Significant reduction | Not reported (expected to be minimal) | [4] |
| Effect on HBV cccDNA levels | Significant reduction | Not reported (expected to be minimal) | [4] |
| Impact on HBsAg and HBeAg secretion | Marked decrease | Not reported (expected to be minimal) | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the effects of AGK2 on gene expression and viral replication.
Cell Culture and Treatment
Human hepatoma cell lines such as Huh7 and HepG2, as well as HBV-infected HepG2-hNTCP-C9 cells, are commonly used.[4] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator. For treatment, AGK2 is dissolved in a suitable solvent like DMSO and added to the cell culture medium at concentrations typically ranging from 2.5 µM to 10 µM.[5]
RNA Analysis (Northern Blotting)
Total RNA is extracted from treated and control cells using standard methods like TRIzol reagent. For Northern blotting, a specific amount of RNA (e.g., 10-20 µg) is separated by electrophoresis on a formaldehyde-agarose gel and then transferred to a nylon membrane. The membrane is hybridized with a radiolabeled probe specific for the target RNA (e.g., HBV RNA). The signals are then detected by autoradiography to quantify the levels of specific transcripts.[4]
DNA Analysis (Southern Blotting)
To analyze HBV DNA, total DNA is extracted from the cells. For the detection of HBV replicative intermediates, the DNA is separated on an agarose gel, transferred to a nylon membrane, and hybridized with a radiolabeled HBV DNA probe. To specifically detect cccDNA, an additional step of plasmid-safe ATP-dependent DNase treatment is performed before gel electrophoresis to eliminate relaxed circular and single-stranded DNA.[4][5]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to investigate the epigenetic modifications on HBV cccDNA.[4] Cells are cross-linked with formaldehyde, and the chromatin is sheared into small fragments by sonication. Specific antibodies against histone modifications (e.g., H3K27me3, H3K9me3) or RNA polymerase II are used to immunoprecipitate the chromatin complexes. The associated DNA is then purified and quantified by qPCR using primers specific for the cccDNA.[4][6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by AGK2 and a typical experimental workflow for differential gene expression analysis.
Caption: Signaling pathways affected by the SIRT2 inhibitor AGK2.
Caption: Experimental workflow for differential gene expression analysis.
Conclusion
The comparative analysis of AGK2 and this compound unequivocally demonstrates the specific inhibitory effect of AGK2 on SIRT2 and its profound impact on differential gene expression. While this compound serves as a crucial inactive control to validate the on-target effects of AGK2, it exhibits no significant biological activity at comparable concentrations.
Experimental evidence strongly supports that AGK2-mediated inhibition of SIRT2 leads to the downregulation of target genes, particularly evident in the context of Hepatitis B Virus replication. AGK2 achieves this by modulating key signaling pathways, such as the AKT/GSK-3β/β-catenin pathway, and by inducing epigenetic suppression of viral cccDNA through the recruitment of repressive histone methyltransferases.[4] These findings underscore the utility of AGK2 as a specific chemical probe to investigate SIRT2 function and as a potential therapeutic agent. For researchers and drug development professionals, the clear distinction in activity between AGK2 and this compound provides a robust system for studying the downstream consequences of SIRT2 inhibition on gene expression and cellular function.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Sirtuin 2 inhibitor AGK2 exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA [frontiersin.org]
- 5. Sirtuin 2 inhibitor AGK2 exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin 2 inhibitor AGK2 exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of SIRT2 Inhibitors: A Comparative Guide to AGK7 and Other Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AGK7 and other small molecule inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in a variety of cellular processes and disease states. Understanding the direct interaction of these compounds with their intended target is paramount for the accurate interpretation of experimental results and the advancement of therapeutic development. This document outlines the experimental data supporting the target engagement of these inhibitors, details the methodologies for key validation assays, and illustrates the relevant biological pathways.
Performance Comparison of SIRT2 Inhibitors
The inhibitory activity of this compound against SIRT2 is presented below in comparison to its active analog, AGK2, and other commonly used SIRT2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target(s) | IC50 (µM) for SIRT2 | Notes |
| This compound | SIRT2 (inactive control) | > 50[1][2] | Structurally similar to AGK2, used as a negative control in experiments.[1][3] |
| AGK2 | SIRT2 | 3.5[1] | A cell-permeable and selective SIRT2 inhibitor. |
| TM | SIRT2 | 0.038 (deacetylation), 0.049 (demyristoylation) | A potent and selective mechanism-based SIRT2 inhibitor. |
| SirReal2 | SIRT2 | 0.23 | A potent and selective SIRT2 inhibitor. |
| Tenovin-6 | SIRT1, SIRT2 | ~9 | A dual inhibitor of SIRT1 and SIRT2. |
Experimental Protocols
Confirmation of target engagement is a critical step in the validation of any small molecule inhibitor. The following are detailed protocols for two key experimental methods used to assess the interaction of compounds like this compound with SIRT2.
In Vitro SIRT2 Deacetylase Activity Assay (Fluorometric)
This assay quantitatively measures the enzymatic activity of SIRT2 and is a primary method for determining the IC50 values of inhibitory compounds.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine)
-
NAD+ (SIRT2 co-substrate)
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (e.g., this compound, AGK2) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dilute the recombinant SIRT2 enzyme, fluorogenic substrate, and NAD+ to their working concentrations in the assay buffer. Prepare a serial dilution of the test compounds.
-
Enzyme Reaction: To each well of the 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO as a vehicle control), and the SIRT2 enzyme.
-
Initiate Reaction: Add NAD+ to all wells to start the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Develop Signal: Add the developer solution to each well. The developer contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorophore.
-
Second Incubation: Incubate the plate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Measure Fluorescence: Read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a cellular environment. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Materials:
-
Cultured cells expressing SIRT2
-
Test compounds (e.g., this compound, AGK2) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against SIRT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with DMSO as a vehicle control. Incubate under normal cell culture conditions for a specified time to allow for compound uptake and target binding.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Sample Preparation for Western Blot: Collect the supernatant and prepare samples for SDS-PAGE by adding loading buffer.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SIRT2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
-
Detection and Analysis: Detect the chemiluminescent signal using an appropriate imaging system. Quantify the band intensities. A compound that binds to SIRT2 will result in a higher amount of soluble SIRT2 at elevated temperatures compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental procedures involved is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key SIRT2 signaling pathways and the workflow of the Cellular Thermal Shift Assay.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of AGK7 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of AGK7, a compound often used as an inactive control for the SIRT2 inhibitor, AGK2.
I. Pre-Disposal Safety and Handling
Before beginning any disposal process, it is essential to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be treated as a hazardous substance. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
II. This compound Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal.
Key Principles:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Never dispose of this compound or its solutions down the sink.
-
All containers used for this compound waste must be clearly labeled with a hazardous waste tag.
| Waste Type | Collection Procedure | Container Type |
| Unused or Expired this compound | Collect in its original container or a compatible, sealed waste container. | Original container or labeled chemical waste container. |
| This compound Solutions (Aqueous) | Collect in a dedicated, sealed container labeled "Aqueous this compound Waste." | Labeled, leak-proof chemical waste container. |
| This compound Solutions (Organic) | Collect in a dedicated, sealed container labeled with the specific solvent and "this compound Waste." | Labeled, leak-proof solvent waste container. |
| Contaminated Labware (Solid) | Dispose of items such as pipette tips, and microfuge tubes in a designated solid chemical waste container. | Labeled solid waste container or bag. |
| Contaminated Sharps | Dispose of needles, syringes, or other sharps contaminated with this compound in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[1][2] | Puncture-resistant sharps container. |
| Contaminated PPE | Gloves, and other disposable PPE should be placed in a designated solid waste container.[1] | Labeled solid waste bag or container. |
III. Experimental Protocol for Preparing this compound Waste for Disposal
The following protocol outlines the general steps for collecting and preparing this compound waste for pickup by your institution's EHS department.
-
Container Preparation:
-
Obtain appropriate waste containers from your EHS department.
-
Ensure all containers are clean, dry, and in good condition.
-
Affix a hazardous waste label to each container before adding any waste.
-
-
Waste Collection:
-
Carefully transfer this compound waste into the appropriate, pre-labeled container, avoiding splashes or spills.
-
Do not fill containers beyond 90% capacity to prevent spills and allow for expansion.
-
Keep waste containers securely closed when not in use.
-
-
Labeling:
-
Complete the hazardous waste label with all required information, including:
-
-
Storage:
-
Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a secondary containment bin to prevent the spread of potential spills.
-
Store this compound waste away from incompatible materials.
-
-
Disposal Request:
-
Once a waste container is full or no longer being used, submit a hazardous waste pickup request to your institution's EHS department through their designated online portal or contact number.[1]
-
IV. This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance and requirements. By following these procedures, you contribute to a safer laboratory environment and the responsible management of chemical waste.
References
Personal protective equipment for handling AGK7
This guide provides crucial safety and logistical information for the proper handling and disposal of AGK7, a SIRT2 inhibitor utilized in laboratory research. Adherence to these procedures is vital for ensuring the safety of all personnel and maintaining a secure research environment.
Understanding this compound
This compound is a chemical compound with the following identifiers:
-
Chemical Formula: C₂₃H₁₃Cl₂N₃O₂
-
Molecular Weight: 434.3 Da
-
CAS Number: 304896-21-7
It is a crystalline solid, soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2][3][4] this compound is intended for research use only and is not for human administration.[2][5]
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be ANSI Z87.1 compliant. Provides protection from splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of this compound powder should be conducted in a fume hood or other ventilated enclosure to avoid dust inhalation. |
Step-by-Step Handling Procedures
3.1. Preparation and Weighing
-
Work Area Preparation: Ensure the designated work area, preferably within a certified chemical fume hood, is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including a microbalance, weigh paper or boat, spatula, and appropriate solvent for solubilization.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid generating dust. If any static is present on the weigh boat, use an anti-static gun.
3.2. Solubilization
-
Solvent Addition: In the fume hood, add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed this compound.
-
Dissolving: Gently swirl or vortex the solution until the this compound is fully dissolved. Warming may be necessary for complete solubilization in some solvents.[3]
-
Labeling: Clearly label the container with the compound name (this compound), concentration, solvent, and date of preparation.
3.3. Storage
-
Solid Form: Store this compound as a crystalline solid at -20°C in a tightly sealed container.[2][4]
-
In Solution: The storage conditions for this compound in solution will depend on the solvent used. For long-term storage, it is generally recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Spill Management
In the event of a spill, follow these procedures immediately.
Caption: Workflow for handling an this compound spill.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all used weigh boats, contaminated gloves, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Chemical Irritant").
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for chemical waste disposal.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. falseguridad.com [falseguridad.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
